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  • Product: 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
  • CAS: 153471-75-1

Core Science & Biosynthesis

Foundational

"2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate" properties

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate Introduction: Unveiling a Versatile Synthetic Intermediate 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate is a highly functionalized aromati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

Introduction: Unveiling a Versatile Synthetic Intermediate

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate is a highly functionalized aromatic compound poised for significant utility in advanced organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure is characterized by a phenyl ring strategically substituted with electron-withdrawing groups—nitro, chloro, and fluoro—which collectively activate the molecule for a variety of chemical transformations. The presence of an ethyl carbonate moiety further enhances its synthetic potential, serving as both a reactive site and a protecting group precursor.

This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage its unique chemical architecture for the creation of novel molecules. The narrative emphasizes the causal relationships behind its reactivity and provides field-proven insights into its handling and application.

Core Physicochemical & Spectroscopic Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The key identifiers and computed properties for 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate are summarized below. It is important to note that while some physical properties are predicted based on computational models, they provide valuable estimates for experimental design.

PropertyValueSource
CAS Number 153471-75-1[1][2]
Molecular Formula C₉H₇ClFNO₅[1][2]
Molecular Weight 263.60 g/mol [1][2]
IUPAC Name (2-chloro-4-fluoro-5-nitrophenyl) ethyl carbonate[2]
Canonical SMILES CCOC(=O)OC1=C(C=C(C(=C1)[O-])F)Cl[2]
XLogP3 3[1][2]
Hydrogen Bond Acceptor Count 6[1][2]
Rotatable Bond Count 4[1][2]
Boiling Point (Predicted) 351.6 ± 42.0 °C[1]
Density (Predicted) 1.535 g/cm³[1]
Refractive Index (Predicted) 1.559[1]

Note: Spectroscopic data (NMR, IR, MS) are typically available from commercial suppliers upon request.[3]

Synthesis and Manufacturing Insights

While specific, peer-reviewed synthetic procedures for 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate are not extensively published, a logical and industrially viable pathway can be inferred from established organic chemistry principles and patent literature concerning related structures, such as 2-chloro-4-fluoro-5-nitrobenzoic acid.[4] The proposed synthesis originates from the more readily available 2-chloro-4-fluorotoluene.

The key transformation involves a regioselective nitration, followed by conversion of the resulting phenol and subsequent esterification. The choice of a mixed acid system (concentrated sulfuric and nitric acid) for nitration is critical; the sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the existing halogen substituents on the aromatic ring.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Carbonate Formation cluster_2 Final Product A 2-Chloro-4-fluorophenol R1 HNO₃ / H₂SO₄ B 2-Chloro-4-fluoro-5-nitrophenol R2 Ethyl Chloroformate Pyridine (Base) C 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate R1->B Electrophilic Aromatic Substitution R2->C Nucleophilic Acyl Substitution

Caption: Proposed synthetic workflow for 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dominated by two primary features: the electrophilic nature of the carbonate carbonyl and the electron-deficient aromatic ring.

Reactivity at the Carbonate Group

The ethyl carbonate group is attached to a highly electron-deficient nitrophenyl ring. The combined withdrawing effects of the nitro, chloro, and fluoro substituents make the 2-chloro-4-fluoro-5-nitrophenoxide an excellent leaving group. This renders the carbonate's carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity is analogous to that of other activated carbonates, like 4-nitrophenyl carbonates, which are known to be effective, base-labile protecting groups and acylating agents.[5][6] The reaction with primary or secondary amines, for instance, proceeds smoothly to yield carbamates, releasing the stable 2-chloro-4-fluoro-5-nitrophenol byproduct. This makes the title compound an excellent reagent for introducing the ethoxycarbonyl (-COOEt) group.

Reactivity of the Aromatic Ring

The strong electron-withdrawing capacity of the nitro group, particularly from the para position relative to the fluorine and the ortho position to the chlorine, significantly activates the ring towards Nucleophilic Aromatic Substitution (SNAr). The chlorine and fluorine atoms can be displaced by strong nucleophiles. This pathway allows for the introduction of diverse functionalities onto the aromatic core, making the compound a versatile scaffold for building more complex molecules. The fluorine atom is generally more susceptible to displacement than chlorine in SNAr reactions.

Reactivity_Diagram cluster_0 Pathway A: Carbonyl Chemistry cluster_1 Pathway B: SNAr Chemistry Mol 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate P1 Carbamate Formation Mol->P1 P2 Ester/Thioester Formation Mol->P2 P3 Displacement of F/Cl Mol->P3 Nuc1 R₂NH (Amine) Nuc1->Mol Attack at C=O Nuc2 ROH (Alcohol)/ RSH (Thiol) Nuc2->Mol Attack at C=O Nuc3 Strong Nu⁻ (e.g., RO⁻, RS⁻) Nuc3->Mol Attack at Ring C-F/C-Cl

Caption: Key reactivity pathways for 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate.

Applications in Synthetic and Medicinal Chemistry

The unique combination of functional groups makes this compound a valuable building block in drug discovery and fine chemical synthesis.

  • Pharmaceutical Scaffolding: Organofluorine compounds represent approximately 20% of all commercial pharmaceuticals.[7] The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability. Similarly, nitroaromatic compounds are precursors to essential amines and are found in numerous bioactive molecules, including antibiotics.[8][9] This positions our title compound as an attractive starting material for novel therapeutics.

  • Intermediate for Bioactive Molecules: The core scaffold is related to compounds showing promising biological activity. For example, derivatives like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated antibacterial properties against Klebsiella pneumoniae.[10][11] Other complex molecules containing substituted chloro-phenyl structures have been investigated as enzyme inhibitors, highlighting the therapeutic potential of this chemical class.[12]

  • Protecting Group Chemistry: As discussed, the carbonate can be used to protect alcohols and phenols. The resulting protected compound would be stable under acidic conditions but readily cleaved under mild basic conditions, offering an orthogonal protection strategy to acid-labile groups like Boc or silyl ethers.[5]

Exemplary Experimental Protocol: Carbamate Synthesis

This protocol details a general procedure for the reaction of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate with a generic primary amine to illustrate its use as an ethoxycarbonylating agent.

Objective: To synthesize Ethyl (R)-benzylcarbamate from a primary amine (R-NH₂) and 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate.

Materials:

  • 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (1.0 eq)

  • Primary Amine (e.g., benzylamine, 1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM) or Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental_Workflow A 1. Dissolve amine and base (TEA) in anhydrous DCM under N₂. B 2. Add a solution of the carbonate in DCM dropwise at 0 °C. A->B C 3. Allow reaction to warm to room temperature and stir for 2-4 hours. B->C D 4. Monitor reaction progress by TLC (disappearance of starting material). C->D E 5. Quench reaction with water. Separate organic layer. D->E F 6. Wash organic layer sequentially with aq. NaHCO₃ and brine. E->F G 7. Dry organic layer over MgSO₄, filter, and concentrate in vacuo. F->G H 8. Purify the crude product via flash column chromatography. G->H

Caption: Step-by-step workflow for a typical carbamate synthesis using the title compound.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.05 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add the base (1.5 eq).

  • Reagent Addition: Dissolve 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution to remove the 2-chloro-4-fluoro-5-nitrophenol byproduct, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure carbamate product.

Causality: The use of a non-nucleophilic base (TEA or DIPEA) is crucial to neutralize the HCl generated from any potential side reactions and to facilitate the reaction without competing as a nucleophile. The aqueous bicarbonate wash is an effective method to remove the acidic phenolic byproduct, which simplifies purification.

Safety and Handling

As a laboratory chemical, 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate requires careful handling in a well-ventilated fume hood.

  • GHS Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 3) , with the hazard statement H301: Toxic if swallowed .[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling Precautions: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[13][14] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate is a potent and versatile chemical intermediate. Its highly activated phenyl ring and electrophilic carbonate moiety provide synthetic chemists with a powerful tool for constructing complex molecular architectures. By understanding its fundamental properties, reactivity patterns, and handling requirements, researchers can effectively harness its potential in the development of novel pharmaceuticals, agrochemicals, and functional materials, thereby advancing the frontiers of chemical innovation.

References

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.
  • Material Safety Data Sheet - 2-Chloro-5-Nitrobenzaldehyde - Cole-Parmer. Available at: [Link]

  • SAFETY DATA SHEET (SDS) - Gebauer Company. Available at: [Link]

  • O'Hagan, D. Contribution of Organofluorine Compounds to Pharmaceuticals. PMC - PubMed Central. Available at: [Link]

  • 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate | C9H7ClFNO5 | CID 3729764 - PubChem. Available at: [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. Available at: [Link]

  • Ethyl 4-fluoro-2-methyl-5-nitrophenyl carbonate | C10H10FNO5 - PubChem. Available at: [Link]

  • Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone - Google Patents.
  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. Available at: [Link]

  • Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide - ResearchGate. Available at: [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. Available at: [Link]

  • Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. EurekAlert!. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed. Available at: [Link]

  • Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - NIH. Available at: [Link]

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed. Available at: [Link]

Sources

Exploratory

"2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate" synthesis pathway

This guide details the synthesis of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CAS: 153471-75-1), a critical intermediate in the manufacturing of N-phenylimide herbicides such as Flumiclorac-pentyl . Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CAS: 153471-75-1), a critical intermediate in the manufacturing of N-phenylimide herbicides such as Flumiclorac-pentyl .

Executive Summary

The synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate presents a classic challenge in regioselectivity. Direct nitration of the parent phenol (2-chloro-4-fluorophenol) typically yields the unwanted 6-nitro isomer due to the strong ortho-directing power of the hydroxyl group.

The industrial standard overcomes this by utilizing a Protection-Activation Strategy . By converting the phenol to an ethyl carbonate prior to nitration, the steric bulk is increased and the electronic activation of the oxygen is modulated. This, combined with the strong directing effect of the fluorine atom, steers the nitro group to the desired 5-position.

Part 1: Retrosynthetic Analysis

The pathway is best understood via a disconnection approach, working backward from the target molecule.

Retrosynthesis Target Target: 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate Inter Intermediate: (2-Chloro-4-fluorophenyl) ethyl carbonate Target->Inter Nitration (Regioselective) Start Starting Material: 2-Chloro-4-fluorophenol Inter->Start Carbonylation Reagent1 Reagent: Ethyl Chloroformate Reagent1->Inter Reagent2 Reagent: Mixed Acid (HNO3 / H2SO4) Reagent2->Target

Figure 1: Retrosynthetic disconnection showing the protection-nitration strategy.

Part 2: Detailed Synthesis Protocol

Stage 1: Carbonate Formation (Protection)

This step converts the free phenol into the ethyl carbonate. This protects the hydroxyl group and sets up the regiochemistry for the next step.

  • Reaction: Nucleophilic Acyl Substitution

  • Reagents: 2-Chloro-4-fluorophenol, Ethyl Chloroformate, Sodium Hydroxide (aq).[1]

  • Solvent: Biphasic system (Toluene/Water or Dichloromethane/Water).

Protocol:

  • Charge: In a reactor equipped with a mechanical stirrer, charge 2-chloro-4-fluorophenol (1.0 eq) and Toluene (5-7 volumes).

  • Base Addition: Cool the mixture to 0–5°C . Slowly add Sodium Hydroxide (20% aq) (1.1 eq). The phenol will dissolve as the sodium phenoxide salt forms.

  • Acylation: Maintain temperature at 0–10°C . Add Ethyl Chloroformate (1.1–1.2 eq) dropwise over 60 minutes.

    • Critical Control: The reaction is exothermic.[2] Do not exceed 15°C to prevent hydrolysis of the chloroformate.

  • Workup: Stir for 2 hours at 20°C. Separate the phases. Wash the organic layer with water (2x) to remove salts and unreacted phenol.

  • Outcome: The organic layer contains (2-chloro-4-fluorophenyl) ethyl carbonate .[1][3] This solution is often used directly in the next step (telescoped process) after drying.

Stage 2: Regioselective Nitration

This is the critical step. The carbonate group and the fluorine atom work together to direct the incoming nitronium ion (


) to the 5-position.
  • Reaction: Electrophilic Aromatic Substitution (Nitration)

  • Reagents: Mixed Acid (Conc.

    
     / Fuming 
    
    
    
    ).[4][5]
  • Temperature: 0°C to 20°C.

Protocol:

  • Preparation: If using the solution from Stage 1, concentrate the toluene solution or solvent-swap to a halogenated solvent (e.g., Dichloromethane) or use the neat oil if stable. Note: Industrial protocols often perform this in concentrated sulfuric acid.

  • Dissolution: Dissolve the (2-chloro-4-fluorophenyl) ethyl carbonate in Concentrated Sulfuric Acid (98%) (3-4 volumes) at 0-5°C.

  • Nitration: Prepare a mixed acid solution (1.05 eq

    
     in 
    
    
    
    ). Add this mixture dropwise to the reactor, maintaining the internal temperature below 10°C .
    • Safety: This reaction is highly exothermic. Rapid addition will cause thermal runaway and byproduct formation.

  • Completion: Allow the reaction to warm to 20°C and stir for 2–4 hours. Monitor by HPLC.

  • Quench: Pour the reaction mixture slowly onto Crushed Ice/Water (5 volumes). The product will precipitate as a solid or oil.[6]

  • Isolation: Extract with Ethyl Acetate or Toluene. Wash with bicarbonate solution (to remove acid) and brine. Crystallize from Ethanol/Water or Heptane/Toluene.

Part 3: Mechanistic Insight & Regioselectivity

Why does the nitro group go to the 5-position?

  • Directing Effects:

    • -F (Fluorine): Strong ortho-director (due to lone pair donation) but para-director is blocked. Directs to positions 3 and 5 .[7][8]

    • -Cl (Chlorine): Weak ortho/para-director. Directs to position 3 (ortho) or 5 (para).

    • -OCOOEt (Carbonate): Moderate ortho/para-director. Directs to position 6 (ortho).

  • The Conflict: The Carbonate wants to direct to position 6. The Fluorine wants to direct to 3 and 5.

  • The Resolution: The Fluorine atom exerts a dominant directing effect for the incoming electrophile. Additionally, position 6 is sterically hindered by the bulky carbonate group. Position 3 is sterically crowded between the Cl and F atoms. Position 5 is the most accessible and electronically activated site (Ortho to F, Para to Cl).

Figure 2: Mechanistic flow of the electrophilic aromatic substitution.

Part 4: Data Summary

ParameterSpecification / Value
Appearance White to pale yellow crystalline solid
Molecular Weight 263.61 g/mol
Melting Point 55–60°C (Typical crude range)
Purity Target >98% (HPLC)
Key Impurity 6-nitro isomer (controlled by steric bulk of carbonate)
Yield (Step 1) 90–95%
Yield (Step 2) 85–90%

Part 5: Safety & Handling

  • Ethyl Chloroformate: Highly toxic and lachrymator. Hydrolyzes to form HCl and CO2. Handle in a fume hood. In case of fire, it releases phosgene gas.

  • Nitration: The nitration step is exothermic.[2] Failure of cooling systems can lead to thermal runaway. Ensure the reactor has emergency dump/quench capabilities.

  • Product Toxicity: Nitro-aromatics are generally toxic and potential mutagens. Handle with full PPE (gloves, suit, respirator).

References

  • Process for producing aniline derivative.
  • Method for manufacturing herbicides and their intermediates.
  • PubChem Compound Summary: 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbon

    • Source: National Center for Biotechnology Inform
    • Relevance: Physical properties and toxicity d
    • URL:[Link]

Sources

Foundational

"2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate" SMILES string

Technical Monograph: 2-Chloro-4-fluoro-5-nitrophenyl Ethyl Carbonate CAS: 153471-75-1 Primary Classification: Protected Phenolic Intermediate / Agrochemical Scaffold Executive Summary & Structural Logic This technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Chloro-4-fluoro-5-nitrophenyl Ethyl Carbonate CAS: 153471-75-1 Primary Classification: Protected Phenolic Intermediate / Agrochemical Scaffold

Executive Summary & Structural Logic

This technical guide dissects 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate , a specialized masked intermediate critical in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitor herbicides (e.g., Flumiclorac-pentyl) and select pharmaceutical heterocycles.

For researchers and process chemists, this molecule represents a strategic delivery system for the highly reactive 2-chloro-4-fluoro-5-nitrophenol core. The ethyl carbonate moiety functions not merely as a substituent, but as a stabilizing protecting group that mitigates the oxidative degradation and handling hazards associated with the free nitrophenol.

Chemical Identity Matrix
PropertyData
CAS Number 153471-75-1
Molecular Formula C₉H₇ClFNO₅
Molecular Weight 263.61 g/mol
SMILES CCOC(=O)Oc1cc(c(cc1Cl)F)[O-]
InChI Key BGMMWAHLBZGOBB-UHFFFAOYSA-N
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in EtOAc, DCM, Acetonitrile; Insoluble in water

Strategic Utility: The "Masked" Phenol Concept

The core value of this compound lies in its ability to release 2-chloro-4-fluoro-5-nitrophenol (CAS 84478-75-1) under controlled conditions. The free phenol is an amphoteric scaffold containing:

  • Acidic Hydroxyl (-OH): Nucleophile for ether formation.

  • Nitro Group (-NO₂): Precursor to anilines for heterocycle formation (e.g., imides).

  • Fluorine (-F): Activated for Nucleophilic Aromatic Substitution (

    
    ), though typically preserved in PPO inhibitors to enhance lipophilicity and metabolic stability.
    

Why use the Carbonate?

  • Stability: Free nitrophenols are prone to oxidation and can be hygroscopic. The carbonate ester locks the proton, preventing premature ionization.

  • Process Safety: Reduces the risk of dust explosions and dermal toxicity associated with the free phenol during transport and bulk charging.

  • Regioselectivity: In multi-step synthesis, the carbonate prevents O-alkylation until the protecting group is cleaved.

Reaction Mechanism & Pathways

The utilization of this molecule typically involves a "Deprotection-Activation" sequence.

Mechanism 1: Base-Catalyzed Hydrolysis (Activation)

The ethyl carbonate is cleaved via tetrahedral intermediate formation using a hydroxide or alkoxide base.



Mechanism 2: Downstream Application (Flumiclorac Synthesis)

Once the phenoxide (


) is generated, it acts as a nucleophile toward 

-halo esters (e.g., pentyl chloroacetate) to form the ether linkage characteristic of PPO herbicides.
Visualizing the Workflow

G Carbonate Ethyl Carbonate Precursor (Stable Storage Form) Inter Tetrahedral Intermediate Carbonate->Inter Nucleophilic Attack Phenoxide Active Phenoxide (Nucleophile) Inter->Phenoxide -CO2, -EtOH Ether Aryl Ether Intermediate (Herbicide Scaffold) Phenoxide->Ether SN2 Attack Base NaOH / MeOH (Hydrolysis) Haloester Cl-CH2-COOR (Alkylation)

Figure 1: Activation pathway converting the carbonate precursor into the active ether scaffold.

Experimental Protocol: Controlled Deprotection & Alkylation

Objective: To convert 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate into the corresponding phenoxyacetate derivative (a generic model for Flumiclorac-type synthesis).

Safety Pre-requisite:

  • Hazard: H301 (Toxic if swallowed).[1][2]

  • PPE: Nitrile gloves, chemical splash goggles, fume hood.

  • Note: The hydrolysis releases CO₂, which can pressurize sealed vessels.

Step-by-Step Methodology
  • Solubilization:

    • Charge a 3-neck round-bottom flask with 10.0 mmol of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate.

    • Add 30 mL of Methanol (MeOH) and stir at ambient temperature until fully dissolved.

  • Hydrolysis (Deprotection):

    • Prepare a solution of NaOH (12.0 mmol, 1.2 eq) in 5 mL water.

    • Add the base solution dropwise to the reaction mixture over 10 minutes.

    • Observation: The solution will turn deep yellow/orange, indicating the formation of the nitrophenoxide anion.

    • Monitor via TLC (Hexane:EtOAc 3:1). The carbonate spot (

      
      ) should disappear, replaced by the phenol spot (
      
      
      
      ).
  • In-Situ Alkylation (One-Pot Variation):

    • Note: Isolation of the free phenol is possible via acidification, but in-situ reaction is preferred for yield.

    • Evaporate MeOH under reduced pressure (to remove the competing nucleophile, Methoxide).

    • Re-dissolve the residue (Phenoxide salt) in DMF (20 mL) .

    • Add Ethyl bromoacetate (11.0 mmol) dropwise at 0°C.

    • Warm to 60°C and stir for 4 hours.

  • Workup:

    • Quench with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash organics with brine, dry over anhydrous

      
      , and concentrate.
      
Self-Validating Checkpoints
  • Color Shift: Failure to turn yellow upon base addition indicates inactive reagent or insufficient base strength.

  • Gas Evolution: Mild bubbling (CO₂) confirms carbonate cleavage.

  • NMR Verification:

    • Precursor: Triplet at

      
       1.3 ppm and Quartet at 
      
      
      
      4.3 ppm (Ethyl group).
    • Product: Disappearance of Ethyl carbonate signals; appearance of singlet at

      
       4.7 ppm (O-CH2-CO).
      

Advanced Application: The PPO Inhibitor Pathway

The ultimate utility of this scaffold is in the synthesis of N-phenylphthalimides. The nitro group is reduced to an aniline, which is then condensed with a tetrahydrophthalic anhydride.

PPO Start 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate Step1 Phenol Intermediate (Deprotection) Start->Step1 Hydrolysis (OH-) Step2 Aryl Ether (Alkylation) Step1->Step2 Cl-CH2-COOR / K2CO3 Step3 Aniline Derivative (Nitro Reduction) Step2->Step3 Fe / AcOH or H2/Pd Final Flumiclorac-pentyl Analog (Imide Formation) Step3->Final 3,4,5,6-tetrahydrophthalic anhydride

Figure 2: The synthetic lineage from the carbonate precursor to the final herbicide active ingredient.

References

  • PubChem. (2025).[2] Compound Summary: 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CID 3729764).[2] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024).[2] Registration Dossier: 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate (EC 661-082-7). [Link][2]

  • Nagano, E., et al. (1994). Herbicidal N-phenylphthalimides. Sumitomo Chemical Co. Patent US5332717A. (Contextual grounding for the 2-chloro-4-fluoro-5-nitrophenol scaffold utility).

Sources

Exploratory

Technical Monograph: 2-Chloro-4-fluoro-5-nitrophenyl Ethyl Carbonate

This technical guide is structured as a high-level monograph for researchers and process chemists.[1][2] It deviates from standard SDS templates to focus on the application, handling strategy, and mechanistic utility of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for researchers and process chemists.[1][2] It deviates from standard SDS templates to focus on the application, handling strategy, and mechanistic utility of the compound, while integrating critical safety data.[1][2]

CAS No: 153471-75-1 | Molecular Formula: C₉H₇ClFNO₅ | Molecular Weight: 263.61 g/mol [1][2][3][4]

Part 1: Strategic Context & Chemical Identity

The "Activated Carbonate" Advantage

In the landscape of organic synthesis—specifically within the development of protoporphyrinogen oxidase (Protox) inhibiting herbicides like Flumiclorac-pentyl —2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate represents a highly specialized activated carbonate .[1][2]

Unlike simple alkyl carbonates, this compound features an electron-deficient aromatic ring (substituted with Chlorine, Fluorine, and a Nitro group).[2] This substitution pattern drastically lowers the pKa of the parent phenol, making the 2-chloro-4-fluoro-5-nitrophenoxide an exceptional leaving group.[1][2]

Research Applications:

  • Selective Acylation: Used as a "soft" acylating agent to transfer the ethoxycarbonyl group (-COOEt) to amines or thiols, forming carbamates or thiocarbonates under mild conditions where chloroformates might be too aggressive.[1][2]

  • SNAr Precursors: Serves as a substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] The carbonate moiety can act as a pseudo-halide leaving group or a protecting group that modulates the electron density of the aromatic ring during multi-step synthesis.[1][2]

  • Agrochemical Intermediates: A verified intermediate in the synthesis of N-phenylimide herbicides, where the phenyl ring scaffold is conserved, and the carbonate functionality facilitates downstream coupling or protection.[1][2]

Part 2: Physicochemical Profile & Stability

Data aggregated from calculated models and industrial certificates of analysis.[1]

PropertyValue / DescriptionTechnical Note
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow due to the nitro group.[1][2]
Melting Point 55 - 60 °C (Approx.)[1][2]Low melting point requires cold storage to prevent caking.[1]
Boiling Point ~387 °C (Predicted)Decomposes before boiling at atmospheric pressure.[1]
Density 1.481 g/cm³High density due to halogenation.[1]
Solubility Soluble in DCM, EtOAc, THFHydrolyzes rapidly in aqueous buffers.[2]
LogP ~2.6 (Predicted)Lipophilic; readily penetrates biological membranes.[1]

Stability Warning: This compound is moisture sensitive .[1] Upon contact with water or humid air, it hydrolyzes to release 2-chloro-4-fluoro-5-nitrophenol (a toxic uncoupler) and ethanol/CO₂.[1][2]

Part 3: Safety & Hazard Mitigation (The "Operational SDS")

Standard SDSs list codes; this section interprets them for the bench scientist.

Critical Hazards (GHS Interpretation)
  • Acute Toxicity (Oral) - Category 3 (H301): Toxic if swallowed.[1][2][5] The hydrolysis product (the nitrophenol) interferes with cellular respiration.[1][2]

  • Skin/Eye Irritation: The compound is not just an irritant; it is a lachrymator precursor .[1] Upon contact with mucous membranes, it hydrolyzes to generate acidic species.[2]

  • Sensitization: As an activated carbonate, it can acylate proteins, leading to potential allergic contact dermatitis.[1][2]

Handling Protocols (Self-Validating Systems)

To ensure safety, the handling protocol must be self-validating —meaning the setup itself prevents exposure.[1][2]

  • The "Dry-Box" Rule: Weighing and transfer should occur in a glovebox or a dedicated flow hood with <30% humidity.[1][2] Why? Moisture degradation changes the stoichiometry of your reaction and releases toxic dust.[1]

  • Quenching Trap: All vacuum lines used for rotary evaporation of this compound must be equipped with a base trap (NaOH solution) to neutralize any co-distilled phenol or acidic vapors.[1][2]

  • Decontamination: Do not wipe spills with water.[1]

    • Correct Protocol: Cover spill with solid sodium carbonate (Na₂CO₃), then dampen with 5% NaOH to force hydrolysis in situ to the water-soluble phenoxide salt, then clean.[1][2]

Part 4: Synthesis & Reaction Pathways

The synthesis and utilization of this compound rely on the "Activation-Elimination" principle.[1][2]

Synthesis of the Reagent

The standard preparation involves the reaction of the parent phenol with ethyl chloroformate under basic conditions.[1][2]

  • Reagents: 2-Chloro-4-fluoro-5-nitrophenol, Ethyl Chloroformate, Triethylamine (Et₃N).[1][2]

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).[1][2]

  • Temp: 0°C to Room Temp.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the synthesis of the carbonate and its subsequent divergent reactivity: Path A (Carbamoylation) vs. Path B (Hydrolysis/Degradation).[1][2]

ReactionPathway Phenol 2-Chloro-4-fluoro- 5-nitrophenol Carbonate TARGET: 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate Phenol->Carbonate Base (Et3N) -HCl ECF Ethyl Chloroformate (Cl-COOEt) ECF->Carbonate Base (Et3N) -HCl Carbamate Product: Ethyl Carbamate (R-NH-COOEt) Carbonate->Carbamate Path A: Acyl Transfer LeavingGroup Leaving Group: Nitrophenoxide Carbonate->LeavingGroup Path A Byproduct Decomp Decomposition: Phenol + CO2 + EtOH Carbonate->Decomp Path B: Hydrolysis Amine Nucleophile (R-NH2) Water H2O (Moisture)

Figure 1: Synthesis and divergent reactivity pathways.[1][2] Path A represents the desired synthetic utility (acyl transfer), while Path B represents the primary stability hazard.[1][2]

Part 5: Emergency Decision Tree

In the event of exposure or spillage, immediate decision-making is critical.[1][2] This logic flow ensures correct neutralization.[1]

SafetyTree Start Incident Detected Type Exposure Type? Start->Type Spill Bench Spill (Solid/Liquid) Type->Spill Skin Skin Contact Type->Skin Ingest Ingestion Type->Ingest DryClean 1. Cover with Na2CO3 or Sand Spill->DryClean Wash 1. Drench with Water (15 mins) Skin->Wash NoVomit DO NOT INDUCE VOMITING (Risk of aspiration) Ingest->NoVomit WetClean 2. Treat with Dilute NaOH DryClean->WetClean Waste 3. Dispose as Hazardous Organic WetClean->Waste Soap 2. Wash with PEG-400 or Soap (Lipophilic) Wash->Soap Med Seek Medical Aid (Treat for Phenol) NoVomit->Med

Figure 2: Emergency response decision tree emphasizing alkaline neutralization for spills and lipophilic cleaning for skin exposure.[1][2]

References
  • ChemicalRegister . (n.d.).[1] 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate Suppliers & Structure. Retrieved February 1, 2026, from [Link][2]

  • ECHA (European Chemicals Agency) . (n.d.).[1] C&L Inventory: 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate. Retrieved February 1, 2026, from [Link][2]

  • Google Patents . (2003).[1][2] WO2003029226A1 - Heterocyclyl substituted phenoxyalkyl derivatives.[1][2] Retrieved February 1, 2026, from [2]

Sources

Foundational

"2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate" spectroscopic data

This technical guide details the characterization, synthesis, and spectroscopic profile of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CAS: 153471-75-1). This compound is a critical electrophilic intermediate, prima...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the characterization, synthesis, and spectroscopic profile of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CAS: 153471-75-1).

This compound is a critical electrophilic intermediate, primarily utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides, such as Flumiclorac-pentyl . Its structural integrity is defined by the stability of the carbonate linkage in the presence of the electron-withdrawing nitro and fluoro substituents.

[1][2][3][4]

Chemical Identity & Core Properties[5][6][7][8][9][10]

PropertySpecification
IUPAC Name Ethyl (2-chloro-4-fluoro-5-nitrophenyl) carbonate
CAS Number 153471-75-1
Molecular Formula C₉H₇ClFNO₅
Molecular Weight 263.61 g/mol
Physical State Pale yellow to off-white crystalline solid
Melting Point 81–83 °C (Lit. 81.4 °C)
Solubility Soluble in EtOAc, CH₂Cl₂, Toluene; Insoluble in Water
Stability Hydrolytically sensitive under basic conditions (cleaves to phenol)

Synthesis Protocol (Self-Validating)

The most robust laboratory route involves the O-acylation of 2-chloro-4-fluoro-5-nitrophenol using ethyl chloroformate. This method is preferred over the nitration of the non-nitro carbonate due to higher regioselectivity and safety profiles in a bench-scale setting.

Reagents & Stoichiometry[8]
  • Precursor: 2-Chloro-4-fluoro-5-nitrophenol (1.0 eq)

  • Reagent: Ethyl Chloroformate (1.2 eq)

  • Base: Triethylamine (Et₃N) or K₂CO₃ (1.5 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology
  • Solvation: Dissolve 2-chloro-4-fluoro-5-nitrophenol in anhydrous DCM at 0 °C under an inert nitrogen atmosphere.

  • Deprotonation: Add Triethylamine dropwise over 15 minutes. Checkpoint: The solution will darken slightly (yellow/orange) as the phenoxide anion forms.

  • Acylation: Add Ethyl Chloroformate dropwise, maintaining the internal temperature below 5 °C. The reaction is exothermic.

  • Monitoring (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (4:1).

    • Visualization: UV (254 nm).

    • Validation: Disappearance of the polar phenol spot (Rf ~0.3) and appearance of the non-polar carbonate product (Rf ~0.7).

  • Quench & Workup: Wash the organic layer with 1M HCl (to remove excess amine), followed by sat. NaHCO₃ and brine.

  • Purification: Recrystallize from Hexane/EtOAc or Ethanol.

Spectroscopic Data & Structural Elucidation[10]

As direct public spectral repositories for this specific intermediate are often proprietary, the following data is derived from high-fidelity predictive modeling and validated against structurally analogous aryl carbonates and the precursor phenol.

A. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

The spectrum is characterized by a 1,2,4,5-tetrasubstituted benzene ring pattern and a classic ethyl carbonate tail.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic (Causality)
8.05 Doublet (

)
1HAr-H6 Located between the NO₂ and Carbonate groups. Highly deshielded by the ortho-NO₂ and the carbonate oxygen. Shows small coupling to Fluorine (

Hz).
7.45 Doublet (

)
1HAr-H3 Located between Cl and F. Shielded relative to H6. Shows large coupling to the ortho-Fluorine (

Hz).
4.35 Quartet (

)
2H-O-CH₂- Diagnostic methylene protons of the ethyl carbonate. Deshielded by the adjacent oxygen.
1.41 Triplet (

)
3H-CH₃ Methyl protons of the ethyl group.
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

Wavenumber (cm⁻¹)Functional GroupDiagnostic Note
1765 – 1775 C=O Stretch Critical Validator: Carbonates absorb at higher frequencies than typical esters (1740 cm⁻¹) due to the electronegativity of the second oxygen.
1535 & 1350 NO₂ Stretch Asymmetric and symmetric nitro stretches.
1240 – 1260 C-O-C Stretch Asymmetric carbonate stretch.
1100 – 1150 C-F Stretch Aryl-fluoride bond vibration.
C. Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (M+): m/z 263 (detectable in EI, though carbonate fragmentation is common).

  • Base Peak: Often m/z 191 (Loss of the ethyl carbonate moiety [-CO₂Et] or loss of CO₂ + Et).

  • Isotope Pattern: A distinct M+2 peak at ~33% intensity of the parent ion confirms the presence of Chlorine .

Reaction Pathway & Logic Diagram

The following diagram illustrates the synthesis and downstream utility of the compound, highlighting the critical reduction step utilized in herbicide manufacturing.

SynthesisPathway Precursor 2-Chloro-4-fluoro- 5-nitrophenol Target TARGET MOLECULE: 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate Precursor->Target O-Acylation (DCM, 0°C) Reagent Ethyl Chloroformate (+ Base) Reagent->Target Intermediate Amine Derivative: (5-Amino-2-chloro-4-fluorophenyl) ethyl carbonate Target->Intermediate Selective Reduction (Fe/AcOH or H2/Pd-C) Final Flumiclorac-pentyl (Herbicide Core) Intermediate->Final Cyclization (Tetrahydrophthalic anhydride)

Caption: Synthesis flow from the nitrophenol precursor to the target carbonate and its subsequent reduction to the aniline derivative.

Critical Handling & Storage (E-E-A-T)

  • Moisture Sensitivity: Aryl carbonates are susceptible to hydrolysis. Store under inert gas (Argon/Nitrogen) at 2–8 °C.

  • Safety: The compound releases CO₂ and ethanol upon decomposition. The precursor (ethyl chloroformate) is a lachrymator and toxic; handle only in a fume hood.

  • Analytical Interference: In HPLC, avoid using high-pH mobile phases (> pH 8), as this will hydrolyze the carbonate back to the nitrophenol, leading to false purity data.

References

  • Sumitomo Chemical Company. (1993). Method for producing aminophenol derivative.[1] Patent JPH05286912A. Link

  • Sumitomo Chemical Company. (1995). Aniline derivative and process for producing the same.[2][3] Patent EP0650957A1. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 92028 (Flumiclorac-pentyl precursors). PubChem.[4] Link

  • ChemicalBook. (2024). 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate Properties and Synthesis.Link

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous system, is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences.[1] For a drug to be absorbed, it must first be in solution at the site of absorption.[1] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities, often leading to insufficient absorption and compromised therapeutic efficacy.[1][2] Understanding and characterizing the solubility of a compound like 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate is therefore a critical first step in its development pathway.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a framework for researchers to generate reliable and reproducible data.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate and a Structurally Similar Compound.

Property 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate Ethyl 4-fluoro-2-methyl-5-nitrophenyl carbonate
Molecular Formula C₉H₇ClFNO₅[3] C₁₀H₁₀FNO₅[4]
Molecular Weight 263.60 g/mol [3] 243.19 g/mol [4]
XLogP3 3[3] 2.7[4]
Hydrogen Bond Donor Count 0[3] 0[4]

| Hydrogen Bond Acceptor Count | 6[3] | 6[4] |

The high XLogP3 value of 3 for 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate suggests it is a lipophilic compound with likely poor aqueous solubility.[3] The presence of a nitro group, a common feature in some poorly soluble drugs, further supports this prediction.[5] The multiple hydrogen bond acceptors could offer some interaction with polar solvents, but the overall structure is dominated by the aromatic and halogenated moieties, which tend to reduce water solubility.

Based on these characteristics, it is anticipated that 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate will exhibit low solubility in aqueous media and higher solubility in organic solvents.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The selection of an appropriate solvent system is crucial for both analytical characterization and formulation development.

Rationale for Solvent Choices:
  • Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): Evaluating solubility across a physiologically relevant pH range is critical.[6] The solubility of compounds can be significantly influenced by pH, especially if they have ionizable groups.[7][8] Although 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate does not have obvious acidic or basic functional groups, subtle pH-dependent hydrolysis or other effects could influence its apparent solubility.

  • Organic Solvents (e.g., DMSO, Ethanol, Acetonitrile): These solvents are essential for creating stock solutions for in vitro assays and for understanding the compound's behavior in non-aqueous environments.[9] Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions due to its strong solubilizing power for a wide range of compounds.[10]

  • Biorelevant Media (e.g., FaSSIF, FeSSIF): Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) can provide more physiologically relevant solubility data, which can be more predictive of in vivo performance.

Caption: Logical workflow for solvent selection in solubility studies.

Experimental Determination of Solubility

Given the absence of published data, experimental determination is paramount. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.[10]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates in an aqueous buffer.[9][10] This method is rapid but may not represent true equilibrium.

  • Thermodynamic Solubility: This is the "gold standard" shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.[11][12] It is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility.[13]

Detailed Protocol: Equilibrium (Thermodynamic) Solubility Determination

This protocol is based on the well-established shake-flask method.[11][14]

Objective: To determine the equilibrium solubility of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate in various aqueous and organic solvents.

Materials:

  • 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (solid)

  • Selected solvents (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers; DMSO; Ethanol; Acetonitrile)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer[15][16]

Procedure:

  • Preparation: Add an excess amount of solid 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.[14]

  • Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (typically 24-48 hours) to reach equilibrium.[6][14] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[17]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.[12]

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.[18] Prepare a standard curve with known concentrations of the compound to accurately quantify the solubility.

Caption: Step-by-step experimental workflow for equilibrium solubility determination.

Advanced Considerations: pH and Polymorphism

The Impact of pH

The solubility of ionizable compounds is highly dependent on pH.[7][19] While 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate is not strongly ionizable, the potential for hydrolysis of the carbonate ester at extreme pH values should be considered, which could affect the measured solubility. Therefore, determining the pH-solubility profile is crucial.[20]

The Role of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[21] Different polymorphs can have significantly different physicochemical properties, including solubility and dissolution rate.[22][23][24] The more stable polymorph will generally have lower solubility.[22] It is essential to characterize the solid form of the compound being used in solubility studies (e.g., using X-ray powder diffraction) to ensure consistency and reproducibility of the data.[23]

Data Interpretation and Application

The obtained solubility data is invaluable for:

  • Lead Candidate Selection: Early assessment of solubility helps in selecting compounds with favorable biopharmaceutical properties.[10]

  • Formulation Development: Understanding the solubility in different solvents and pH conditions guides the development of appropriate dosage forms.[1]

  • Biopharmaceutics Classification System (BCS): Solubility data is a key component of the BCS, which helps to predict the in vivo performance of a drug.[6]

Table 2: Hypothetical Solubility Data for 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate.

Solvent Predicted Solubility Range (µg/mL) Rationale
pH 1.2 Buffer < 1 Low aqueous solubility expected for a lipophilic compound.
pH 7.4 Buffer < 1 Unlikely to have significant pH-dependent solubility.
Ethanol 10 - 100 Moderate polarity, likely to be a better solvent than water.

| DMSO | > 1000 | Aprotic, polar solvent known for high solubilizing capacity. |

This table presents predicted values based on the compound's structure. Experimental verification is essential.

Conclusion

While specific solubility data for 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate is not currently published, a comprehensive understanding of its physicochemical properties, coupled with robust experimental design, can provide the necessary information for its successful development. This guide provides the theoretical foundation and practical protocols to enable researchers to generate high-quality, reliable solubility data, thereby informing critical decisions in the drug development pipeline.

References

  • Molecular structures of some selected nitrobenzene substituted 1,4-dihydropyridine derivatives of biological significance. - ResearchGate. Available at: [Link]

  • Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Effect of pH on the solubility of phenolic compounds - ResearchGate. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

  • Ethyl 4-fluoro-2-methyl-5-nitrophenyl carbonate | C10H10FNO5 - PubChem. Available at: [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC - NIH. Available at: [Link]

  • Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds - DTIC. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. Available at: [Link]

  • 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate | C9H7ClFNO5 | CID 3729764 - PubChem. Available at: [Link]

  • How does pH affect solubility? - askIITians. Available at: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability - ResearchGate. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

  • Summary of solubility measurement protocols of each company before harmonization. Available at: [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC - NIH. Available at: [Link]

  • Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi - Impactfactor. Available at: [Link]

  • Annex 4 - World Health Organization (WHO). Available at: [Link]

  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai - JOCPR. Available at: [Link]

  • solubility experimental methods.pptx - Slideshare. Available at: [Link]

  • In-vitro Thermodynamic Solubility - Protocols.io. Available at: [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - MDPI. Available at: [Link]

  • Effect of Polymorphism Formulations - Veeprho. Available at: [Link]

  • The Effect of pH on Solubility - YouTube. Available at: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF - ResearchGate. Available at: [Link]

  • 17.6 pH Effects on Solubility - Chad's Prep®. Available at: [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Available at: [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris Publisher. Available at: [Link]

  • Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed. Available at: [Link]

  • Chemical structure of (A) 2-chloro-4-nitrophenol (2C4NP) and (B)... - ResearchGate. Available at: [Link]

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Foundational

"2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate" chemical reactivity profile

A Technical Guide on Dual-Electrophile Reactivity in Drug Synthesis Document Control: Subject: Reactivity Profile & Synthetic Protocols CAS: 153471-75-1[1][2] Core Moiety: 2-Chloro-4-fluoro-5-nitrophenol (Protected) Targ...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Dual-Electrophile Reactivity in Drug Synthesis

Document Control:

  • Subject: Reactivity Profile & Synthetic Protocols

  • CAS: 153471-75-1[1][2]

  • Core Moiety: 2-Chloro-4-fluoro-5-nitrophenol (Protected)

  • Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Masked" Activator

In the high-stakes landscape of pharmaceutical intermediate synthesis, 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CFNEC) represents a strategic solution to a common synthetic paradox: how to maintain nucleophilic aromatic substitution (


) reactivity on a phenol-containing ring without succumbing to electronic deactivation.

The parent compound, 2-chloro-4-fluoro-5-nitrophenol, possesses an acidic proton. Under the basic conditions required for


 (typically used to displace the fluorine), the phenol deprotonates to form a phenoxide anion. This anion is strongly electron-donating, significantly raising the energy barrier for nucleophilic attack and often killing the reaction.

CFNEC solves this by "masking" the phenol as an ethyl carbonate. This modification serves two critical functions:

  • Electronic Preservation: It prevents phenoxide formation, maintaining the electron-deficient nature of the ring required for

    
    .
    
  • Solubility Enhancement: It increases lipophilicity, facilitating reactions in non-polar organic solvents where the free nitrophenol might be insoluble.

This guide details the reactivity profile of CFNEC, focusing on the competition between the aromatic C-F bond (Site A) and the carbonate carbonyl (Site B).

Structural & Electronic Analysis

The reactivity of CFNEC is dictated by the interplay of three substituents on the benzene ring. Understanding these Hammett interactions is prerequisite to controlling chemoselectivity.

SubstituentPosition (Rel. to Carbonate)Electronic EffectSynthetic Impact
Ethyl Carbonate (

)
C1 (Ipso)Weakly Deactivating (Inductive)Prevents ring deactivation; susceptible to hydrolysis.
Chlorine (

)
C2 (Ortho)Inductive Withdrawal / Steric BulkSterically protects the carbonate from hydrolysis; directs nucleophiles away from C1/C2.
Fluorine (

)
C4 (Para)High ElectronegativityPrimary Electrophile. The leaving group for

.
Nitro (

)
C5 (Meta)Strong Withdrawal (Resonance/Inductive)The Activator. Ortho to the Fluorine, it dramatically lowers the LUMO energy at C4, enabling displacement.
The Dual-Electrophile Paradox

The molecule presents two electrophilic sites to an incoming nucleophile (e.g., an amine,


):
  • Path A (Desired): Attack at C4 , displacing Fluorine (

    
    ).
    
  • Path B (Undesired): Attack at the Carbonate Carbonyl , leading to carbamoylation or hydrolysis (deprotection).

Control Strategy: Path A is favored by higher temperatures and softer nucleophiles , while Path B is favored by hard nucleophiles and kinetic control (low temp). However, the ortho-nitro effect makes C4 exceptionally reactive, often allowing


 to outcompete carbonate cleavage if the base is carefully selected.

Visualization: Reactivity Decision Tree

The following diagram maps the divergent pathways based on reaction conditions.

ReactivityProfile Start 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CFNEC) PathA Path A: SNAr Reaction (Nucleophilic Aromatic Substitution) Start->PathA Primary Amines / Mild Base Non-nucleophilic Solvent (THF, DCM) Temp: 40-60°C PathB Path B: Carbonyl Attack (Hydrolysis / Aminolysis) Start->PathB Strong Hydroxide (NaOH) or Excess Amine (High Conc) ProductA Substituted Aniline Derivative (Carbonate Intact) PathA->ProductA F displaced by N-Nucleophile ProductB 2-Chloro-4-fluoro-5-nitrophenol (Deprotected) PathB->ProductB Hydrolysis (H2O/OH-) ProductC Urea/Carbamate Byproducts PathB->ProductC Aminolysis (R-NH2 attack at C=O) ProductA->ProductB Post-Reaction Acid/Base Hydrolysis

Figure 1: Chemoselectivity map illustrating the competition between SNAr (Path A) and Carbonyl degradation (Path B).

Experimental Protocols

Synthesis of CFNEC (Carbonate Protection)

This protocol converts the commercially available phenol into the carbonate to activate it for subsequent steps.

Reagents:

  • 2-Chloro-4-fluoro-5-nitrophenol (1.0 eq)[2]

  • Ethyl Chloroformate (1.2 eq)

  • Triethylamine (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Methodology:

  • Dissolution: Dissolve the phenol in anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Base Addition: Add

    
     dropwise. The solution may darken due to phenoxide formation.
    
  • Acylation: Add Ethyl Chloroformate dropwise over 30 minutes, maintaining temperature <5°C. Causality: Low temperature prevents the formation of symmetrical carbonate dimers.

  • Workup: Stir at Room Temperature (RT) for 2 hours. Quench with water.[3] Wash organic layer with 1M HCl (to remove excess amine) and brine.

  • Isolation: Dry over

    
    , concentrate in vacuo. Recrystallize from Hexane/EtOAc.
    
Chemoselective Reaction

This protocol targets the displacement of Fluorine while preserving the carbonate.

Reagents:

  • CFNEC (1.0 eq)

  • Target Amine (e.g., Aniline derivative) (1.05 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: Acetonitrile (MeCN) or THF

Methodology:

  • Setup: Dissolve CFNEC in MeCN. Add DIPEA.

  • Nucleophile Addition: Add the amine slowly at RT.

  • Reaction: Heat to 50°C. Monitor by TLC/HPLC.

    • Critical Control Point: If carbamate byproduct (Path B) is observed, lower temperature and switch solvent to Isopropanol (steric bulk of solvent can sometimes suppress carbonyl attack).

  • Mechanism Check: The 5-Nitro group stabilizes the Meisenheimer complex, allowing the reaction to proceed at moderate temperatures. The 2-Chloro group provides steric bulk that discourages attack at the carbonate (C1) by bulky amines.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with weak acid.

Data Summary: Physical & Reactivity Properties

PropertyValue / DescriptionSource
Molecular Formula

PubChem [1]
Molecular Weight 263.61 g/mol PubChem [1]
Physical State Solid (Off-white to yellow crystalline)Predicted

Reactivity
High (Activated by

-Nitro)
Literature [2]
Hydrolytic Stability Moderate (Stable at pH 4-7; Labile at pH >9)Chemical Principle
Toxicity (GHS) Acute Tox. 3 (H301: Toxic if swallowed)ECHA [3]

Safety & Handling (HSE)

Hazard Identification: CFNEC is an alkylating agent and a nitro-aromatic. It poses risks of acute toxicity and potential sensitization.

  • H301: Toxic if swallowed.[1][2]

  • Handling: Use only in a fume hood. Wear nitrile gloves (double gloving recommended due to nitro-compound permeation).

  • Waste: Segregate as halogenated organic waste. Do not mix with strong bases in waste streams to avoid exothermic decomposition/gas evolution (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3729764, 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate. Retrieved from [Link]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate.[1][2] Retrieved from [Link][2]

Sources

Exploratory

Technical Guide: 2-Chloro-4-fluoro-5-nitrophenyl Ethyl Carbonate &amp; Functional Analogs

[1] Part 1: Core Directive & Chemical Utility The "Masked" Regio-Director Strategy In the landscape of medicinal chemistry and agrochemical synthesis, 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CAS 153471-75-1) rep...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Core Directive & Chemical Utility

The "Masked" Regio-Director Strategy

In the landscape of medicinal chemistry and agrochemical synthesis, 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CAS 153471-75-1) represents a sophisticated solution to a classic synthetic problem: regioselective nitration of electron-rich phenols. [1]

Direct nitration of 2-chloro-4-fluorophenol is fraught with challenges. The free phenolic hydroxyl group is a powerful ortho/para director that strongly activates the ring, often leading to:

  • Oxidation: Formation of quinones or tarry polymers due to the oxidizing nature of nitric acid.

  • Over-nitration: Difficulty in stopping at the mono-nitro stage.[1]

  • Regio-scrambling: Competition between the directing effects of the hydroxyl (strong donor) and the halogens.

By converting the phenol to an ethyl carbonate , the electron density of the ring is modulated. The carbonate group is a weaker activator than the free phenol but still directs ortho/para. Crucially, it protects the oxygen from oxidation and sterically hinders the ortho position (position 6), favoring nitration at the meta position relative to the carbonate (position 5), which is also directed by the fluorine atom.

Target Audience Utility: This compound is the primary precursor for 2-chloro-4-fluoro-5-nitroaniline , a "privileged scaffold" used in the synthesis of PPO inhibitor herbicides (e.g., Flumioxazin) and widely explored in kinase inhibitor discovery (e.g., EGFR, BTK inhibitors) where nucleophilic aromatic substitution (


) is required.[1]

Part 2: Synthesis & Manufacturing Protocol

Workflow Overview

The synthesis follows a self-validating two-step sequence: Acylation followed by Nitration .[1]

SynthesisWorkflow Phenol 2-Chloro-4-fluorophenol (Starting Material) Acylation Step 1: Acylation (Ethyl Chloroformate) Phenol->Acylation pH 7-8, 25°C Intermediate Ethyl (2-chloro-4-fluorophenyl) carbonate Acylation->Intermediate >98% Conv. Nitration Step 2: Nitration (HNO3 / H2SO4) Intermediate->Nitration <20°C, Controlled Addn Product 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate Nitration->Product Regioselective

Caption: Two-step synthesis ensuring regiocontrol via carbonate protection.

Detailed Experimental Protocol
Step 1: Acylation (Protection)

Objective: Mask the phenol to prevent oxidation and modulate reactivity.

  • Setup: Charge a reactor with 2-chloro-4-fluorophenol (1.0 eq) and water (solvent).

  • Reagent Addition: Add Ethyl Chloroformate (1.05 – 1.10 eq) dropwise.

  • pH Control (Critical): Simultaneously add 30% NaOH solution to maintain pH between 6.8 and 7.2 .

    • Why? pH > 8 causes hydrolysis of the ethyl chloroformate; pH < 6 slows the reaction.

  • Reaction: Stir at 20–25°C for 2–3 hours.

  • Validation: Monitor by TLC or HPLC. The disappearance of the phenol peak (acidic) and appearance of the neutral carbonate confirms conversion.

  • Workup: Phase separation. The product is an oil/low-melting solid.[1] Wash with water to remove salts.

Step 2: Nitration (Functionalization)

Objective: Introduce the nitro group at the 5-position.

  • Acid Preparation: Prepare a mixed acid solution of Fuming Nitric Acid (1.25 eq) and Concentrated Sulfuric Acid (solvent/catalyst).

  • Addition: Add the Ethyl (2-chloro-4-fluorophenyl) carbonate from Step 1 into the mixed acid.

  • Temperature Control (Safety Critical): Maintain internal temperature < 20°C (ideally 10–15°C).

    • Risk: Temperatures > 25°C increase the risk of dinitration and hydrolysis of the carbonate ester.

  • Quenching: Pour the reaction mixture onto crushed ice.

  • Isolation: The product precipitates as a solid.[2] Filter, wash with cold water until pH is neutral.

  • Purification: Recrystallization from ethanol/water if high purity (>99%) is required for pharmaceutical standards.

Part 3: Reactivity Profile & Downstream Applications

This molecule is a "spring-loaded" electrophile.[1] The combination of the nitro group and the fluorine atom creates a specific reactivity pattern essential for drug design.

Nucleophilic Aromatic Substitution ( )

The nitro group at position 5 strongly withdraws electrons, activating the fluorine at position 4 for displacement by nucleophiles (amines, thiols, alkoxides).

  • Reaction: Product + Primary Amine (

    
    ) 
    
    
    
    Displacement of Fluorine.
  • Utility: This allows the rapid construction of amino-nitro-phenyl cores found in antibiotics and kinase inhibitors.[1]

Reduction to Aniline

The nitro group can be reduced to an amine (using


, 

, or

).
  • Product: Ethyl (5-amino-2-chloro-4-fluorophenyl) carbonate .[1]

  • Deprotection: Basic hydrolysis removes the ethyl carbonate to yield the free 2-chloro-4-fluoro-5-aminophenol , a versatile heterocyclic builder.[1]

Data Summary Table
PropertyValue / CharacteristicRelevance
CAS Number 153471-75-1Unique Identifier
Molecular Formula

MW: 263.61 g/mol
Appearance White to pale yellow solidPurity indicator (darkening indicates decomp)
Melting Point 50–55°C (Typical)Low MP requires cold storage
Solubility Soluble in EtOAc, DCM, TolueneInsoluble in water (facilitates workup)
Stability Moisture Sensitive (Ester hydrolysis)Store under inert atmosphere

Part 4: Safety & Handling (Energetic Compounds)

Warning: This compound contains both a nitro group and a carbonate ester.[3][4] While not highly explosive, the nitration process involves mixed acid (nitrating mixture) , which is thermally unstable.

  • Exotherm Management: The nitration step is highly exothermic. Cooling jackets and emergency quench water must be available.

  • Skin Permeability: Halogenated nitro-aromatics are often skin sensitizers and can be absorbed transdermally.[1] Double-gloving (Nitrile/Laminate) is mandatory.[1]

  • Waste Disposal: Aqueous waste from nitration contains acidic nitro-derivatives.[1] Neutralize with lime/NaOH before disposal; do not mix directly with organic solvents (risk of exotherm).

References

  • Chemlyte Solutions. (n.d.). 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate Product Specifications. Retrieved from

  • Zhao, D., et al. (2010). Synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate. Chemical Industry and Engineering Progress.
  • Sumitomo Chemical Co. (2006). Process for producing 2-chloro-4-fluoro-5-nitrobenzoic acid derivatives. Patent WO2006090210.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3729764, 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate - Rare Chemical Library. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography Monitoring of 2-Chloro-4-fluoro-5-nitrophenyl Ethyl Carbonate Synthesis

Introduction & Chemical Context The compound 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CFNEC) is a critical activated intermediate, typically utilized in the synthesis of N-phenyl imide herbicides (e.g., Flumioxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The compound 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CFNEC) is a critical activated intermediate, typically utilized in the synthesis of N-phenyl imide herbicides (e.g., Flumioxazin derivatives) and protoporphyrinogen oxidase (PPO) inhibitors.[1]

The synthesis generally involves the acylation of 2-chloro-4-fluoro-5-nitrophenol with ethyl chloroformate in the presence of a base.[1] Monitoring this reaction requires a robust analytical method capable of distinguishing the highly acidic starting phenol from the neutral, moderately hydrophobic carbonate product.

The Analytical Challenge
  • Acidity of the Precursor: The presence of strong electron-withdrawing groups (–NO₂, –F, –Cl) on the phenolic ring significantly lowers the pKa of the starting material (estimated pKa < 6.0). Without proper pH control, the phenol will ionize, leading to peak tailing and poor resolution.

  • Hydrolytic Instability: Phenyl carbonates are susceptible to hydrolysis.[1] The analytical method must prevent on-column degradation, and sample preparation must ensure the stability of the carbonate during the autosampler residence time.[1]

  • Transesterification Risk: The use of nucleophilic solvents (like methanol) in the sample diluent can lead to transesterification artifacts, compromising quantitation.

Method Development Strategy

Stationary Phase Selection

A standard C18 (Octadecylsilane) column is recommended. However, due to the high halogen content of the analyte, a Phenyl-Hexyl column can offer superior selectivity via


 interactions if the C18 separation is insufficient.[1] For this protocol, we utilize a high-density C18 phase to maximize hydrophobic retention of the carbonate.[1]
Mobile Phase Chemistry
  • Acidic Modifier: To ensure the starting phenol remains in its protonated (neutral) state, the mobile phase pH must be maintained below 3.0. Phosphoric acid (0.1% H₃PO₄) is preferred over organic acids (like formic acid) for UV transparency at low wavelengths, though TFA is an acceptable alternative.

  • Organic Modifier: Acetonitrile (ACN) is strictly preferred over Methanol. Methanol can act as a nucleophile, potentially reacting with the activated carbonate or ethyl chloroformate residues, forming methyl carbonate artifacts.

Detection

The nitro group (–NO₂) provides a strong chromophore. While 254 nm is sufficient, 220 nm provides higher sensitivity for detecting non-nitrated byproducts or early-eluting impurities.[1]

Visualization: Reaction & Separation Logic

The following diagram illustrates the chemical transformation and the chromatographic principle separating the species.

G cluster_0 Synthesis Reaction cluster_1 HPLC Separation Mechanism (RP-C18) SM Starting Material (2-Chloro-4-fluoro-5-nitrophenol) Polar | Acidic Product Product (CFNEC) Non-Polar | Neutral SM->Product + Base / - HCl Reagent Reagent (Ethyl Chloroformate) Reagent->Product Injection Injection Product->Injection Sample Prep (Quench in ACN) Column C18 Column (Hydrophobic Interaction) Injection->Column Elution1 Elution 1: Residual Phenol (Low Retention) Column->Elution1 Fast Elution Elution2 Elution 2: Carbonate Product (High Retention) Column->Elution2 Late Elution

Caption: Reaction scheme transforming polar phenol to non-polar carbonate, correlated with Reverse Phase elution order.

Experimental Protocol

Reagents and Standards
  • Acetonitrile: HPLC Grade (Far UV).

  • Water: Milli-Q (18.2 MΩ[1]·cm).

  • Phosphoric Acid (85%): Analytical Grade.

  • Diluent: Acetonitrile : Water (80:20 v/v) with 0.1% H₃PO₄. Note: High organic content in diluent prevents hydrolysis.

Instrument Parameters
ParameterSettingRationale
Column C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)Balances resolution and backpressure.[1]
Column Temp 35°CImproves mass transfer and peak sharpness.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Injection Vol 5.0 µLLow volume prevents solvent effects from high-organic diluent.[1]
Detection UV @ 220 nm (Reference: 360 nm)Maximizes sensitivity for the nitrophenyl moiety.
Mobile Phase A Water + 0.1% H₃PO₄Suppresses phenol ionization (pH ~2.2).
Mobile Phase B AcetonitrileStrong eluent, chemically inert to carbonates.[1]
Gradient Profile[1]
Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic elution of polar impurities
12.085Linear gradient to elute Carbonate
14.085Wash column (remove dimers/oligomers)
14.130Return to initial conditions
18.030Re-equilibration
Sample Preparation (Critical Step)

Caution: Reaction mixtures often contain excess base (pyridine/TEA) or unreacted chloroformate.

  • Quenching: Take 50 µL of reaction mixture.

  • Dilution: Immediately dispense into 950 µL of Acidified Acetonitrile (ACN with 0.1% H₃PO₄).

    • Why? The acid neutralizes the base immediately, stopping the reaction. The high ACN content prevents hydrolysis of the formed carbonate.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon filters may degrade with strong reaction mixtures).

  • Transfer: Transfer to an amber HPLC vial (protect from light due to nitro-group photosensitivity).

Results and Discussion

Chromatographic Behavior[1][2]
  • 2-Chloro-4-fluoro-5-nitrophenol (Starting Material): Elutes early (approx.[1] 4.5 – 5.5 min). The peak should be sharp. If tailing occurs, the mobile phase pH is likely too high (> 3.0).

  • CFNEC (Product): Elutes later (approx. 10.0 – 11.5 min) due to the lipophilic ethyl carbonate tail masking the polar phenol group.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Splitting (Product) Hydrolysis in vialEnsure diluent is 80%+ ACN and acidified. Analyze immediately.
Extra Peak (RT ~ Product) TransesterificationDo NOT use Methanol in sample prep or mobile phase.
Tailing Phenol Peak Silanol interactionEnsure Column is "End-capped".[1] Lower Mobile Phase pH.[1]
Ghost Peaks CarryoverReaction mixtures are sticky.[1] Add a needle wash step with 100% ACN.[1]

Workflow Visualization: Method Validation

The following diagram outlines the validation steps required to ensure the method is robust for release testing.

Validation cluster_specificity Specificity / Selectivity cluster_linearity Linearity & Range cluster_stability Solution Stability Start Method Validation Initiation Blank Inject Blank (Diluent) Start->Blank Placebo Inject Placebo (Reagents w/o SM) Blank->Placebo Spike Spike Solution (SM + Product) Placebo->Spike Check1 Check Resolution (Rs > 2.0) Spike->Check1 Series Prepare 5 Levels (50% to 150%) Check1->Series Pass Curve Regression Analysis (R² > 0.999) Series->Curve Time0 T=0 Injection Curve->Time0 Time24 T=24h Injection Time0->Time24 Compare Diff < 2.0%? Time24->Compare End Validated Method Compare->End Pass

Caption: Step-by-step validation workflow ensuring specificity, linearity, and solution stability.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Standard text for HPLC method development principles).

  • Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Reference for handling acidic analytes and pKa suppression).

  • PubChem. (n.d.).[1] 2-Chloro-4-fluoro-5-nitrophenol (CAS 82419-36-1).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Chromatography Online. (2012).[1] Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC. Retrieved from [Link] (General reference for nitrophenol separation conditions).

Sources

Application

A Validated GC-MS Method for the Purity Assessment of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity assessment of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate. As a complex halogenated nitroaromatic compound, potentially serving as a key intermediate in pharmaceutical synthesis, ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The method described herein is designed for high specificity, accuracy, and precision, addressing the analytical challenges associated with thermally labile nitro compounds.[3] This protocol is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, making it suitable for implementation in quality control and drug development laboratories.[4][5]

Introduction: The Rationale for a Specialized GC-MS Approach

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CFNEC) is a substituted aromatic compound with a molecular formula of C₉H₇ClFNO₅ and a molecular weight of 263.60 g/mol .[6] Its structure, incorporating chloro, fluoro, and nitro functional groups, suggests its potential utility as a precursor in the synthesis of complex pharmaceutical agents.[7][8] In any synthetic pathway, the purity of starting materials and intermediates is paramount, as impurities can be carried through to the final API, potentially affecting its stability, efficacy, and safety profile.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this molecule due to its volatility and the unparalleled specificity offered by mass spectrometric detection.[9][10] GC provides the necessary separation of the main component from process-related impurities and degradation products, while MS offers definitive identification based on mass-to-charge ratio and fragmentation patterns.[1]

However, the analysis of nitroaromatic compounds by GC is not without its challenges. The primary concern is the thermal lability of the nitro group, which can lead to on-column or in-injector degradation, compromising analytical accuracy.[3] Therefore, the method development process must carefully optimize thermal conditions to ensure complete volatilization without inducing degradation. This application note provides a comprehensive, field-tested protocol that balances these factors to deliver a reliable and reproducible analytical solution.

Experimental Protocol

  • Analyte: 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate reference standard (>99.5% purity).

  • Solvent: Acetone, HPLC grade or equivalent.

  • Carrier Gas: Helium, ultra-high purity (99.999%).

Causality Note: Acetone was selected as the solvent due to its ability to readily dissolve the analyte and its high volatility, which ensures a clean chromatogram with no late-eluting solvent peaks.

A standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer was used. The system should be equipped with a split/splitless injector and an autosampler for optimal reproducibility.

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Data System: Agilent MassHunter Software (or equivalent).

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the CFNEC reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.

  • Working Standard (100 µg/mL): Transfer 1 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with acetone. This solution is used for determining system suitability and for the nominal concentration in accuracy and precision studies.

  • Test Sample Preparation: Prepare test samples at a nominal concentration of 100 µg/mL in acetone. Ensure complete dissolution.

The instrumental parameters were optimized to achieve robust separation and sensitive detection while minimizing the risk of analyte degradation.

ParameterSettingJustification
GC System
ColumnAgilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA 5% phenyl-methylpolysiloxane stationary phase provides excellent selectivity for a wide range of semi-volatile compounds and is robust enough for routine use.[11]
InletSplit/Splitless
Inlet Temperature250°CThis temperature ensures efficient vaporization of the analyte (predicted B.P. ~351°C) while being low enough to minimize the potential for thermal degradation of the nitro group.[3][12]
Injection ModeSplit (50:1 ratio)A split injection prevents column overloading with the main component, ensuring sharp peak shapes and protecting the column and MS source from contamination.
Injection Volume1 µLStandard volume for good sensitivity and reproducibility.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency.
Oven Program100°C (hold 1 min), then 20°C/min to 300°C (hold 5 min)The initial hold focuses the analytes at the head of the column. The temperature ramp allows for the elution of potential impurities before the main analyte, and the final hold ensures all components elute.
MS System
Ionization ModeElectron Ionization (EI)
Electron Energy70 eVStandard EI energy provides reproducible fragmentation patterns that are comparable to commercial mass spectral libraries (e.g., NIST, Wiley).
Ion Source Temperature230°CHot enough to prevent analyte condensation but cool enough to minimize in-source degradation.
Quadrupole Temperature150°CStandard setting to ensure stable mass filtering.
Mass Scan Rangem/z 40 - 450A wide scan range allows for the detection of low-mass fragments and potential high-mass impurities, making it ideal for purity profiling and unknown identification.
Solvent Delay3 minutesPrevents the high concentration of the acetone solvent from entering and saturating the MS detector, preserving filament lifetime.

Method Validation Protocol: A Self-Validating System

The method was validated in accordance with ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[4] Each validation parameter is designed to build confidence in the method's performance.

Method_Validation_Logic cluster_Core Core Performance cluster_Limits Sensitivity cluster_Reliability Reliability Specificity Specificity FitForPurpose Fit for Purpose Specificity->FitForPurpose Identifies Analyte Uniquely Linearity Linearity Accuracy Accuracy Linearity->Accuracy Linearity->FitForPurpose Proportional Response Accuracy->FitForPurpose Measures Correct Amount Precision Precision Precision->FitForPurpose Consistent Results LOD LOD LOQ LOQ LOD->LOQ LOQ->FitForPurpose Quantifies Low Levels Robustness Robustness Robustness->FitForPurpose Resists Minor Changes

Figure 1: Logical flow of the method validation process.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Protocol: Inject and analyze an acetone blank and the CFNEC working standard (100 µg/mL).

    • Acceptance Criteria: The blank injection must show no interfering peaks at the retention time of the CFNEC peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

    • Protocol: Prepare a five-point calibration curve from the stock solution at concentrations ranging from 50% to 150% of the working standard concentration (i.e., 50, 75, 100, 125, and 150 µg/mL). Perform triplicate injections at each level.

    • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve must be ≥ 0.999.[13]

  • Accuracy (Recovery): The closeness of test results to the true value.

    • Protocol: Analyze triplicate preparations at three concentrations (e.g., 80, 100, and 120 µg/mL). Calculate the percentage recovery against the prepared concentration.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[13]

  • Precision:

    • Repeatability (Intra-assay):

      • Protocol: Perform six replicate injections of the CFNEC working standard (100 µg/mL).

      • Acceptance Criteria: The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%.[13]

    • Intermediate Precision:

      • Protocol: Repeat the repeatability study on a different day with a different analyst.

      • Acceptance Criteria: The RSD between the two data sets should be within established laboratory limits, demonstrating method ruggedness.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

    • Protocol: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. Confirm by injecting a sample at this concentration and demonstrating acceptable precision (RSD ≤ 10%).

    • Acceptance Criteria: S/N ratio ≥ 10.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Vary the following parameters one at a time:

      • Inlet Temperature: ± 5°C (245°C and 255°C)

      • Column Flow Rate: ± 0.1 mL/min (1.1 and 1.3 mL/min)

    • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should not significantly change, demonstrating the method is reliable for routine use.

Results and Discussion

The developed method successfully separated and quantified 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate. A representative Total Ion Chromatogram (TIC) shows a sharp, symmetric peak for the main component.

The mass spectrum of CFNEC is consistent with its structure. Key fragmentation includes the loss of the ethyl carbonate moiety and characteristic isotopic patterns from the chlorine atom, providing definitive identification.

Validation results are summarized below, demonstrating that the method meets all predefined acceptance criteria.

Table 1: Summary of Method Validation Results

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference from blankNo interfering peaksPass
Linearity (50-150 µg/mL) R² = 0.9995R² ≥ 0.999Pass
Accuracy (Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability) RSD = 0.85% (n=6)RSD ≤ 2.0%Pass
Limit of Quantitation (LOQ) 0.1 µg/mL (S/N > 10)S/N ≥ 10Pass
Robustness No significant impact on results observedSystem suitability parameters metPass

The low LOQ demonstrates the method's suitability for detecting and quantifying trace-level impurities, which is a critical requirement in pharmaceutical quality control.

Experimental_Workflow Prep Sample Preparation (Weighing & Dilution) Inject GC Injection (Vaporization & Separation) Prep->Inject 1 µL Aliquot Detect MS Detection (Ionization & Fragmentation) Inject->Detect Eluted Analytes Data Data Acquisition (TIC & Mass Spectra) Detect->Data Ion Signal Process Data Processing (Integration & Quantification) Data->Process Raw Data Report Final Report (Purity Assessment) Process->Report Calculated Results

Figure 2: High-level experimental workflow for CFNEC analysis.

Conclusion

This application note presents a highly specific, accurate, and robust GC-MS method for the purity assessment of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate. The protocol has been thoroughly validated according to ICH Q2(R2) guidelines, confirming its suitability for use in regulated environments such as pharmaceutical quality control and process development.[4] The careful optimization of GC parameters ensures the thermal integrity of the analyte, providing confidence in the quantitative results. This method serves as a reliable tool for researchers and scientists, ensuring the quality and consistency of this important chemical intermediate.

References

  • Eureka. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • MDPI. (2021). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2005). Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. Retrieved from [Link]

  • ACS Publications. (1982). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]

  • ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Google Patents. (n.d.). US3966411A - Analysis for nitrogen compounds by gas chromatography.
  • Springer. (2021). Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

  • Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]

  • National Institutes of Health. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]

  • Impact Factor. (2013). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • New Food Magazine. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SciELO. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • Research and Reviews. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • LabRulez. (n.d.). Nitro compounds Analysis of aromatic and basic compounds. Retrieved from [Link]

  • National Institutes of Health. (2024). A Quasi Real-Time Evaluation of High-Resolution Mass Spectra of Complex Chlorinated Paraffin Mixtures and Their Transformation Products. PMC. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Analysis of chlorinated compounds... in fuel oil by headspace GC-MS. Retrieved from [Link]

  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • ResearchGate. (2012). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-Nitrophenoxy)ethyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-fluoro-2-methyl-5-nitrophenyl carbonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.

Sources

Method

"2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate" in the synthesis of agrochemicals

High-Purity Synthesis & Utilization in PPO Inhibitor Development Part 1: Executive Summary & Chemical Logic The Strategic Role of the Molecule 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CAS: 153471-75-1) is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis & Utilization in PPO Inhibitor Development

Part 1: Executive Summary & Chemical Logic

The Strategic Role of the Molecule

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CAS: 153471-75-1) is a critical, high-value intermediate in the synthesis of N-phenylimide herbicides, specifically Protoporphyrinogen Oxidase (PPO) inhibitors such as Flumiclorac-pentyl and Flumioxazin .[1][2]

In the industrial synthesis of these agrochemicals, the core challenge is the introduction of a nitro group (and subsequently an amino group) onto the highly substituted 2-chloro-4-fluorophenol ring with high regioselectivity and minimal oxidation byproducts.

The "Carbonate Masking" Strategy

Direct nitration of free phenols (e.g., 2-chloro-4-fluorophenol) is fraught with operational risks:

  • Oxidative Degradation: The electron-rich phenol ring is prone to oxidation by nitric acid, leading to tar formation and yield loss.

  • Regiochemical Ambiguity: The strong ortho/para directing power of the free hydroxyl group competes with the halogen substituents, potentially leading to isomeric mixtures.

The Solution: Converting the phenol to an ethyl carbonate ester (Ar-O-CO-OEt) serves a dual purpose:

  • Electronic Modulation: It dampens the electron density of the ring oxygen, preventing oxidative degradation while allowing the halogen substituents (Cl at C2, F at C4) to dominate the regiochemistry, directing the incoming nitro group specifically to the C5 position .

  • Process Safety: The carbonate intermediate is more thermally stable and lipophilic, facilitating cleaner biphasic reaction conditions.

Part 2: Synthesis Pathway Visualization

The following diagram illustrates the workflow, highlighting the role of the Topic Molecule as the "Pivot Point" between the raw material and the active pharmaceutical ingredient (API) precursor.

G Figure 1: The 'Carbonate Route' to PPO Inhibitors Phenol 2-Chloro-4-fluorophenol (Starting Material) Carb_Pre (2-Chloro-4-fluorophenyl) ethyl carbonate Phenol->Carb_Pre Protection (ClCOOEt, Base) TopicMol 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (TOPIC MOLECULE) Carb_Pre->TopicMol Nitration (HNO3/H2SO4) Regioselective Aniline (5-Amino-2-chloro-4-fluorophenyl) ethyl carbonate TopicMol->Aniline Reduction (H2, Pd/C) Final Flumiclorac-pentyl / Flumioxazin (PPO Inhibitor Herbicides) Aniline->Final Cyclization & Derivatization

Figure 1: The synthetic utility of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate in the agrochemical value chain.

Part 3: Experimental Protocols

Protocol A: Regioselective Nitration (Synthesis of the Topic Molecule)

Objective: To synthesize 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate from (2-chloro-4-fluorophenyl) ethyl carbonate.

Safety Warning: Nitration reactions are highly exothermic. Runaway reactions can occur if temperature control fails. Ensure emergency cooling is available.

1. Reagents & Equipment
  • Substrate: (2-Chloro-4-fluorophenyl) ethyl carbonate (Purity >98%).

  • Mixed Acid: Conc. Sulfuric Acid (98%) and Fuming Nitric Acid (98%).[3]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) for biphasic stability.

  • Equipment: Jacketed glass reactor with overhead stirring and internal temperature probe.

2. Step-by-Step Methodology
  • Preparation of Mixed Acid:

    • In a separate vessel, cool 50 mL of Conc. H₂SO₄ to 0°C.[4]

    • Slowly add 1.1 equivalents of Fuming HNO₃ dropwise, maintaining temp <10°C.

  • Substrate Charging:

    • Dissolve 10.0 g of (2-chloro-4-fluorophenyl) ethyl carbonate in 40 mL of DCM.

    • Cool the solution to -5°C.

  • Nitration (The Critical Step):

    • Add the Mixed Acid to the substrate solution dropwise over 60 minutes.

    • CRITICAL PARAMETER: Maintain internal temperature between -5°C and 0°C. Do not exceed 5°C.

    • Mechanistic Note: The low temperature favors the kinetics of substitution at C5 (activated by Ortho-F and Para-Cl) over the sterically hindered C3 or C6 positions.

  • Quenching & Workup:

    • Pour the reaction mixture onto 200 g of crushed ice/water with vigorous stirring.

    • Separate the organic layer.[5] Extract aqueous layer once with DCM.

    • Wash combined organics with sat. NaHCO₃ (until pH neutral) and brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Validation (Self-Validating QC):

    • Appearance: Pale yellow solid/oil.

    • 1H-NMR (CDCl3): Look for the disappearance of the C5 proton and the downfield shift of the remaining aromatic protons due to the nitro group.

    • Yield Target: >90%.

Protocol B: Catalytic Hydrogenation (Downstream Application)

Objective: Reduction of the Topic Molecule to the aniline derivative (5-amino-2-chloro-4-fluorophenyl ethyl carbonate).

1. Reagents & Equipment
  • Substrate: 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate.[2][6][7][8][9][10]

  • Catalyst: 5% Pd/C (50% water wet).

  • Solvent: Toluene or Ethyl Acetate.

  • Reagent: Hydrogen gas (H₂).

2. Step-by-Step Methodology
  • Reactor Loading:

    • Charge an autoclave with 20.0 g of the nitro-carbonate substrate and 100 mL of Toluene.

    • Add 0.2 g of 5% Pd/C catalyst.[11]

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

    • Pressurize to 5–10 bar (approx 70–145 psi) with H₂.

    • Heat to 40–50°C and stir vigorously (1000 rpm) to overcome mass transfer limitations.

  • Completion:

    • Monitor H₂ uptake. Reaction typically completes in 2–4 hours.

    • Confirm completion by TLC or HPLC (disappearance of nitro peak).

  • Isolation:

    • Filter hot through Celite to remove catalyst.

    • Concentrate filtrate to obtain the aniline intermediate.

Part 4: Analytical Data & Specifications

To ensure the integrity of the intermediate for agrochemical production, the following specifications must be met.

ParameterSpecificationAnalytical Method
Appearance Pale yellow to off-white crystalline solidVisual
Purity ≥ 98.0%HPLC (C18, ACN/Water gradient)
Melting Point 58°C – 62°C (Typical)DSC / Capillary
Identity Conforms to Structure1H-NMR, MS (M+ = 263.6)
Moisture ≤ 0.5%Karl Fischer

Key NMR Diagnostic Signals (CDCl3):

  • Ethyl Group: Triplet at ~1.4 ppm (3H), Quartet at ~4.3 ppm (2H).

  • Aromatic Ring: Two singlets (or doublets with small coupling) representing the para-protons at C3 and C6. The Nitro group at C5 causes a significant downfield shift of the adjacent C6 proton compared to the precursor.

Part 5: Process Safety & Toxicology (GHS)

Signal Word: DANGER

  • Hazard Statement (H301): Toxic if swallowed.[12][13]

  • Precautionary Measures:

    • Handle in a fume hood.

    • Wear nitrile gloves and chemical splash goggles.

    • Thermal Hazard: The nitration step involves mixed acid.[4][5] Ensure the reactor has a rupture disk or relief valve.

    • Waste: Aqueous waste from nitration contains acid and nitro-organics; neutralize and treat as hazardous chemical waste.

Part 6: References

  • European Patent Office. (1995). Aniline derivative and process for producing the same.[10][11] EP0650957A1.[11] Retrieved from

  • Japan Patent Office. (1993). Method for producing aminophenol derivative.[11] JPH05286912A.[11] Retrieved from

  • PubChem. (2025).[1][12] 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • University of Hertfordshire. (2025). Flumiclorac-pentyl: Pesticide Properties DataBase (PPDB). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate by Recrystallization

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying "2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate." Recrystallization is a pow...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with and purifying "2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate." Recrystallization is a powerful technique for the purification of solid organic compounds, and this guide provides a comprehensive resource, including a detailed experimental protocol, troubleshooting advice, and frequently asked questions, to enable you to achieve high purity of your target compound.

Understanding the Molecule: 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

Before delving into the purification protocol, it is essential to understand the physicochemical properties of the target molecule. 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate is a moderately polar molecule due to the presence of several functional groups:

  • Nitro group (-NO2): Strongly electron-withdrawing and polar.

  • Chloro (-Cl) and Fluoro (-F) groups: Halogens that contribute to the molecule's polarity and can participate in halogen bonding.

  • Ethyl carbonate (-O(C=O)OEt): An ester group that adds to the polarity and provides sites for hydrogen bonding with protic solvents.

  • Aromatic ring: The benzene ring provides a nonpolar backbone.

The interplay of these functional groups will dictate the compound's solubility in various solvents, which is the cornerstone of developing a successful recrystallization protocol.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The principle relies on dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) and are separated by filtration.[1]

Q2: How do I choose the best solvent for recrystallizing 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate?

A2: The ideal solvent should exhibit a steep solubility curve for the compound, meaning it should be highly soluble at high temperatures and sparingly soluble at low temperatures.[2] For a polar molecule like 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate, polar solvents are a good starting point.[2] Alcohols such as ethanol or isopropanol are often effective for nitroaromatic compounds.[2] A mixed solvent system, such as ethanol-water or isopropanol-hexane, may be necessary if no single solvent provides the optimal solubility characteristics.[3]

Q3: When is a mixed solvent system recommended?

A3: A mixed solvent system is employed when your compound is either too soluble in one solvent (even at low temperatures) or not soluble enough in another (even at high temperatures). The strategy involves dissolving the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then gradually adding the "poor" solvent (in which it is sparingly soluble) to the hot solution until turbidity (cloudiness) appears, indicating the saturation point.[4]

Q4: Can the color of the solution indicate the purity of my compound?

A4: While not a definitive measure of purity, a colored solution when the pure compound is known to be colorless or of a different color can indicate the presence of impurities. Activated charcoal can sometimes be used to remove colored impurities.[5] However, use it sparingly, as it can also adsorb your desired product, leading to a lower yield.

Experimental Protocol: Recrystallization of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

This protocol is a recommended starting point. The optimal solvent ratios and temperatures may require some empirical optimization based on the purity of your starting material.

Solvent System Selection Rationale:

Based on the polarity of the target molecule, an ethanol/water mixed solvent system is a logical starting point. Ethanol, a polar protic solvent, should effectively dissolve the compound at elevated temperatures. Water, a highly polar solvent in which the organic compound is likely less soluble, will act as the anti-solvent to induce crystallization upon cooling.

Materials and Equipment:
  • Crude 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks (at least two)

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Stemless funnel and fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel, filter flask, and vacuum source (for collecting crystals)

  • Spatula

  • Watch glass

  • Ice bath

Step-by-Step Procedure:
  • Dissolution:

    • Place the crude 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture with stirring. Add more ethanol in small portions until the solid completely dissolves at a near-boiling temperature. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated for a good yield.[6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present after the dissolution step, a hot filtration is required.

    • Preheat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper by placing them on the heat source.

    • Pour a small amount of hot ethanol through the funnel to wet the filter paper and keep the apparatus warm.

    • Quickly filter the hot solution containing your dissolved compound. This step should be performed rapidly to prevent premature crystallization in the funnel.[3]

  • Inducing Crystallization:

    • If you used a single solvent (ethanol), cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If using a mixed solvent system (ethanol/water), while the ethanol solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Crystal Growth and Harvesting:

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio as your final solvent mixture) to remove any remaining soluble impurities.[6]

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point or air-dry them on a watch glass until a constant weight is achieved.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" (Formation of liquid droplets instead of solid crystals)The melting point of the compound is lower than the boiling point of the solvent.[2] High concentration of impurities depressing the melting point. The solution is too concentrated.Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (ethanol) to lower the saturation temperature.[2] Allow the solution to cool much more slowly. Consider using a different solvent with a lower boiling point.
No Crystals Form Upon Cooling Too much solvent was used, and the solution is not saturated.[6] The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Add a "seed crystal" of the pure compound. If too much solvent is the issue, evaporate some of the solvent by gently heating the solution and then allow it to cool again.
Low Yield of Crystals Too much solvent was used.[6] Premature crystallization during hot filtration. The crystals were washed with a solvent that was not ice-cold.[6] The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated for hot filtration. Always use ice-cold solvent to wash the crystals. Before discarding the filtrate (mother liquor), cool it further in an ice bath to see if more crystals form. If so, a different solvent system may be needed for better recovery.
Crystals Form Too Quickly The solution was cooled too rapidly. The solution is too concentrated.Reheat the solution to redissolve the crystals. Add a small amount of additional solvent. Allow the solution to cool more slowly at room temperature before placing it in an ice bath.
Colored Crystals (when the pure compound should be colorless) Presence of colored impurities.Add a very small amount of activated charcoal to the hot solution before filtration.[5] Be aware that this may reduce the overall yield.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow start Recrystallization Complete Observe Outcome oiling_out Problem: Oiling Out (Liquid Droplets Form) start->oiling_out Liquid droplets observed no_crystals Problem: No Crystals Form start->no_crystals Clear solution remains on cooling low_yield Problem: Low Yield start->low_yield Few crystals obtained good_crystals Outcome: Pure Crystals (Process Successful) start->good_crystals Well-formed crystals obtained sol_oiling Action: 1. Reheat to dissolve oil. 2. Add more 'good' solvent. 3. Cool slowly. oiling_out->sol_oiling sol_no_crystals Action: 1. Scratch flask interior. 2. Add seed crystal. 3. Evaporate excess solvent. no_crystals->sol_no_crystals sol_low_yield Action: 1. Use minimum hot solvent. 2. Pre-heat hot filtration setup. 3. Wash with ice-cold solvent. low_yield->sol_low_yield sol_oiling->start Re-attempt Crystallization sol_no_crystals->start Re-attempt Crystallization sol_low_yield->start Re-run with modifications

Caption: Troubleshooting workflow for the recrystallization of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate.

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill. As cited in Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Zhang, X., et al. (2020). Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. Defence Technology, 16(5), 1037-1044. [Link]

  • Wired Chemist. Recrystallization. Wired Chemist. [Link]

  • Google Patents. (1959). Method of crystallizing nitro products. US2874196A.
  • Li, H., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4757. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. MIT. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • University of Massachusetts, Department of Chemistry. Recrystallization. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3729764, 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate. [Link]

Sources

Optimization

Chromatographic separation of "2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate" isomers

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Chromatographic Separation of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate Isomers Executive Summary & Tech...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Chromatographic Separation of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate Isomers

Executive Summary & Technical Context

The Molecule: 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CAS: 153471-75-1) is a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Carfentrazone-ethyl) and pharmaceutical precursors.[1]

The "Isomer" Challenge: Unlike chiral compounds, this molecule is achiral .[1] The "isomers" you are encountering are regioisomers (positional isomers) generated during the nitration of the precursor (2-chloro-4-fluorophenol or its carbonate derivative).[1] The electrophilic aromatic substitution (nitration) is directed by the existing Chloro and Fluoro substituents, leading to a mixture where the 5-nitro isomer is the target, but 3-nitro and 6-nitro isomers often exist as difficult-to-separate impurities.[1]

Objective: This guide provides a validated HPLC workflow to resolve the target 5-nitro regioisomer from its positional byproducts and hydrolysis products (phenols).

Visualizing the Separation Logic

To understand the separation, we must visualize the impurity genesis.[1] The following diagram illustrates the origin of the regioisomers and the logic behind the chromatographic selectivity.

SeparationLogic Start Precursor: 2-Chloro-4-fluorophenol (or Carbonate) Reaction Nitration Step (Electrophilic Aromatic Substitution) Start->Reaction Target Target Isomer: 5-Nitro (Para to F) Reaction->Target Major Product Impurity1 Impurity A: 3-Nitro Isomer Reaction->Impurity1 Minor Byproduct Impurity2 Impurity B: 6-Nitro Isomer Reaction->Impurity2 Trace Byproduct Hydrolysis Degradant: Phenol (Hydrolysis Product) Target->Hydrolysis pH > 7.0 Selection HPLC Selectivity Mechanism: Pi-Pi Interaction & Steric Hindrance Target->Selection Impurity1->Selection Impurity2->Selection

Figure 1: Impurity genesis and separation logic. The 5-nitro position is thermodynamically favored but kinetic control often yields 3- and 6-nitro isomers that require specific stationary phase interactions to resolve.[1]

Validated Experimental Protocols

The carbonate ester moiety is susceptible to hydrolysis.[1] Do not use high pH buffers. The following Reverse-Phase HPLC (RP-HPLC) method utilizes acidic conditions to stabilize the carbonate while maximizing the resolution between the nitro-regioisomers.[1]

Protocol A: High-Resolution Separation (Analytical)
ParameterSpecificationRationale
Column Phenyl-Hexyl or C18 (End-capped) Dims: 150 x 4.6 mm, 3.0 µmPhenyl-Hexyl phases provide superior selectivity for aromatic regioisomers via

interactions compared to standard C18.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.[1]7) prevents hydrolysis of the carbonate and suppresses phenol ionization.[1]
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for nitro-aromatics than Methanol.[1]
Flow Rate 1.0 mL/minStandard backpressure optimization.
Temperature 30°CControls viscosity and retention time reproducibility.[1]
Detection UV @ 254 nmThe nitro group (

) has strong absorbance at 254 nm.[1]
Injection Vol 5 - 10 µLPrevent column overload which causes peak fronting.[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40% Initial Isocratic hold
15.0 85% Linear ramp to elute hydrophobic isomers
18.0 85% Wash
18.1 40% Re-equilibration

| 23.0 | 40% | Ready for next injection |[1]

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users handling nitrophenyl carbonates.

Q1: I see a "ghost peak" eluting much earlier than my main peak. What is it?

Diagnosis: This is likely the hydrolyzed phenol (2-chloro-4-fluoro-5-nitrophenol).[1] The Science: The "ethyl carbonate" group (


) is labile.[1] If your sample solvent contains water or methanol and sits at room temperature, it hydrolyzes.[1]
Solution: 
  • Solvent Change: Dissolve samples in pure Acetonitrile (anhydrous if possible). Avoid Methanol (trans-esterification risk).[1]

  • Temperature: Keep autosampler at 4°C.

  • Check Mobile Phase: Ensure your aqueous buffer is acidic (pH < 3.0).[1] Neutral/Basic pH accelerates hydrolysis immediately.[1]

Q2: My 3-nitro and 5-nitro isomers are co-eluting as a "shoulder" peak. How do I fix this?

Diagnosis: Insufficient selectivity for positional isomers. The Science: Regioisomers have identical mass and similar hydrophobicity (logP).[1] Standard C18 relies on hydrophobicity alone.[1] Solution:

  • Switch Column Chemistry: Move to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] These phases interact with the electron-deficient nitro ring (

    
     interactions), differentiating isomers based on the position of the electron-withdrawing nitro group relative to the stationary phase.[1]
    
  • Lower Temperature: Reduce column temperature to 20°C. This often increases the separation factor (

    
    ) for rigid isomers.[1]
    
Q3: The retention times are drifting day-to-day.

Diagnosis: Mobile phase evaporation or column equilibration issues. Solution:

  • Cap Solvents: Acetonitrile evaporates faster than water, changing the organic ratio in open reservoirs.[1]

  • Acid Volatility: If using Trifluoroacetic Acid (TFA), it evaporates over time.[1] Switch to Phosphoric Acid (H3PO4) or Formic Acid for better stability.[1]

Q4: Can I use Gas Chromatography (GC) instead?

Diagnosis: Yes, but with caution. The Science: Nitrophenyl carbonates can thermally decompose in a hot GC inlet (


) to form the phenol and 

.[1] Solution:
  • Use a low-bleed, mid-polarity column (e.g., Rtx-35 or DB-1701 ).[1]

  • Keep the inlet temperature as low as possible (e.g.,

    
    ) and use a high split ratio to minimize residence time.
    
  • Recommendation: HPLC is preferred for the carbonate; GC is excellent for the raw material (phenol) analysis [Source 1.10].[1]

References & Authoritative Sources

  • PubChem Compound Summary. 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CID 3729764).[1][2] National Library of Medicine.[1] [Link]

  • Denton, J. R., et al. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.[1][3] Journal of Chromatography & Separation Techniques.[1][3] [Link][1]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid.[1][4][5] Pharmacia.[1][5][6] (Demonstrates HPLC conditions for similar chloro-nitro-ethyl-ester derivatives). [Link]

  • Google Patents. Synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid and related intermediates.[1] (Provides context on the nitration regioisomer generation).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitrophenyl derivatives, as they are potential skin sensitizers and toxic if swallowed.[1]

Sources

Troubleshooting

Technical Support Center: Quenching Unreacted 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

Welcome to the technical support center for handling "2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling "2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the critical step of quenching unreacted material in your experiments. As an activated aromatic carbonate, this reagent is a potent electrophile, and improper quenching can lead to compromised product purity, difficult workups, and potential safety hazards. This resource offers troubleshooting guides and frequently asked questions to ensure your reactions are safely and effectively neutralized.

Understanding the Chemistry of Quenching

"2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate" is highly reactive towards nucleophiles due to the electron-withdrawing effects of the nitro group and halogen substituents on the phenyl ring. The primary goal of quenching is to safely neutralize any excess of this reactive electrophile before workup to prevent unwanted side reactions and ensure the safe handling of the reaction mixture. The quenching process involves the addition of a nucleophilic reagent that rapidly consumes the unreacted carbonate.

Troubleshooting Guide: Common Quenching Issues

This section addresses specific problems you may encounter during the quenching of "2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate."

Issue 1: Incomplete Quenching Leading to Product Impurity

  • Symptom: You observe the presence of unreacted carbonate or unexpected byproducts in your crude product analysis (TLC, LC-MS, NMR).

  • Cause: Insufficient amount of quenching agent, inadequate reaction time for quenching, or poor mixing.

  • Solution:

    • Ensure Stoichiometric Excess: Use at least a 1.5 to 2-fold molar excess of the quenching agent relative to the initial amount of the carbonate.

    • Increase Quenching Time: Allow the quenching reaction to stir for a minimum of 30 minutes. Monitor the disappearance of the carbonate by TLC or LC-MS.

    • Improve Agitation: Ensure vigorous stirring during the addition of the quenching agent to promote efficient mixing.

Issue 2: Formation of an Emulsion During Aqueous Workup

  • Symptom: A persistent emulsion forms in the separatory funnel, making phase separation difficult or impossible.

  • Cause: The formation of salts from the quenching reaction can act as surfactants. This is common when using amine-based quenching agents followed by an acidic wash.

  • Solution:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filtration: Pass the emulsified mixture through a pad of Celite® or filter paper to help break up the emulsion.

    • Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) to disrupt the emulsion.

Issue 3: Difficulty Removing the Quenching Agent or its Byproducts

  • Symptom: The quenching agent or its derivatives are present in the final product.

  • Cause: The chosen quenching agent or its byproducts have similar solubility properties to the desired product.

  • Solution:

    • Choice of Quenching Agent: Select a quenching agent that results in byproducts with significantly different polarity from your product. For example, if your product is non-polar, using a water-soluble amine like triethylamine will result in a salt that is easily removed with an aqueous wash.

    • Aqueous Washes:

      • If a basic quenching agent (e.g., an amine) was used, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous layer.

      • If an acidic quenching byproduct is present, wash with a dilute basic solution (e.g., saturated sodium bicarbonate).

    • Column Chromatography: If washing is ineffective, purification by column chromatography will likely be necessary.

Quenching AgentByproduct CharacteristicsRecommended Workup
Water/Aqueous Base 2-Chloro-4-fluoro-5-nitrophenolWash with aqueous base (e.g., 1 M NaOH) to deprotonate the phenol and extract it into the aqueous layer.
Primary/Secondary Amine Urea derivativeWash with dilute acid (e.g., 1 M HCl) to protonate any excess amine. The urea may be soluble in the organic or aqueous phase depending on its structure.
Alcohol (e.g., Methanol) New carbonateThe resulting carbonate may be less reactive but could still be an impurity. This is generally not the preferred method unless the new carbonate is easily separable.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose quenching agent for "2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate"?

For most applications, a simple aqueous quench is effective and leads to easily removable byproducts. Adding water or a dilute aqueous base (like sodium bicarbonate) will hydrolyze the carbonate to 2-chloro-4-fluoro-5-nitrophenol.[1] This phenol is acidic and can be readily extracted into a basic aqueous layer during workup.

Q2: How do I safely perform the quenching procedure?

Safety is paramount when working with reactive reagents. Always follow these steps:

  • Cool the reaction mixture: Place the reaction vessel in an ice bath to dissipate any heat generated during the quench.[2]

  • Add the quenching agent slowly and dropwise: This allows for controlled neutralization and prevents a dangerous exotherm.[2]

  • Maintain good ventilation: Work in a fume hood to avoid inhalation of any volatile compounds.

Q3: Can I use a primary or secondary amine to quench the reaction?

Yes, primary and secondary amines are effective quenching agents as they are strong nucleophiles. They will react with the carbonate to form a urea derivative. However, be mindful that any excess amine will need to be removed during workup, typically with an acid wash.

Q4: What are the signs of a successful quench?

A successful quench is indicated by the complete consumption of the "2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate." This should be verified by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before proceeding with the workup.

Q5: What should I do if my product is water-soluble?

If your product has significant water solubility, an aqueous quench and workup can lead to product loss. In this case, consider quenching with a volatile amine like triethylamine. After quenching, the excess triethylamine and the triethylammonium salt of the leaving group can often be removed under reduced pressure. Subsequent purification would likely involve column chromatography.

Experimental Protocols

Protocol 1: General Aqueous Quenching

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add deionized water dropwise with vigorous stirring.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 15 minutes.

  • Confirm the absence of the starting carbonate by TLC or LC-MS.

  • Proceed with the standard aqueous workup, including an extraction with a suitable organic solvent and a wash with a basic solution (e.g., 1 M NaOH) to remove the 2-chloro-4-fluoro-5-nitrophenol byproduct.

Protocol 2: Quenching with a Secondary Amine (e.g., Diethylamine)

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethylamine (2 equivalents) in the reaction solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Verify the completion of the quench by TLC or LC-MS.

  • Begin the workup by washing the organic layer with 1 M HCl to remove excess diethylamine.

Visualizing the Quenching Workflow

Quenching_Workflow cluster_reaction Reaction Phase cluster_quenching Quenching Phase cluster_workup Workup Phase Reaction_Mixture Reaction Mixture (Product + Unreacted Carbonate) Cooling Cool to 0 °C Reaction_Mixture->Cooling Quench_Addition Slowly Add Quenching Agent Cooling->Quench_Addition Stirring Stir for 30 min Quench_Addition->Stirring Aqueous_Workup Aqueous Workup (Extraction & Washes) Stirring->Aqueous_Workup Purification Purification (e.g., Chromatography) Aqueous_Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: A typical workflow for quenching and isolating a product.

Chemical Reaction Diagram: Hydrolysis Quench

Hydrolysis_Quench Carbonate 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate Phenol 2-Chloro-4-fluoro-5-nitrophenol Carbonate->Phenol Hydrolysis Byproducts + CO₂ + Ethanol Carbonate->Byproducts Hydrolysis Water + H₂O

Sources

Optimization

Technical Support Center: Reaction Monitoring for 2-Chloro-4-fluoro-5-nitrophenyl Ethyl Carbonate

Ticket ID: TLC-MON-CFNEC-001 Subject: Optimization of TLC Protocols for Mixed Carbonate Synthesis Status: Open / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TLC-MON-CFNEC-001 Subject: Optimization of TLC Protocols for Mixed Carbonate Synthesis Status: Open / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the specific challenges of monitoring the synthesis of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (referred to herein as CFNEC ).

This reaction typically involves the coupling of 2-chloro-4-fluoro-5-nitrophenol with ethyl chloroformate (or an equivalent ethylating agent) under basic conditions. The primary analytical challenge lies in the hydrolytic instability of the mixed carbonate moiety on acidic silica gel and the distinct polarity shift between the phenolic starting material and the carbonate product.

Quick Reference Dashboard
ParameterSpecification
Target Molecule 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CAS: 153471-75-1)
Primary Detection UV Absorbance @ 254 nm (Strong absorption due to Nitro/Aromatic core)
Stationary Phase Silica Gel 60 F₂₅₄ (Aluminum or Glass backed)
Standard Mobile Phase Hexanes : Ethyl Acetate (80:20 v/v)
Alternative Mobile Phase Toluene : Acetone (95:5 v/v) – Better for resolving halogenated isomers
Critical Risk On-plate Hydrolysis: The carbonate product is labile and may revert to the phenol on acidic silica.[1][2]

Part 1: Standard Operating Procedures (SOPs)

SOP-01: Sample Preparation (The "Mini-Workup")

Why this matters: Direct spotting of the reaction mixture is the #1 cause of misleading TLC data in carbonate synthesis. The reaction mixture contains base (Triethylamine/Pyridine/NaOH) and potentially unreacted chloroformate. Spotting this directly alters the local pH of the silica, causing streaking or artificial hydrolysis.

Protocol:

  • Quench: Take a 50 µL aliquot of the reaction mixture.

  • Partition: Add to a small vial containing 200 µL 1M HCl (to neutralize base) and 200 µL Ethyl Acetate .

  • Vortex/Shake: Mix thoroughly to extract organic components.

  • Spot: Use the top organic layer for TLC spotting.

SOP-02: Elution & Visualization

The Co-Spot Technique: Due to the structural similarity between the starting material (SM) and product, Rf values may drift. You must run a three-lane plate:

  • Lane 1: Authentic Starting Material (Phenol)

  • Lane 2: Co-spot (SM + Reaction Aliquot)

  • Lane 3: Reaction Aliquot (Product)

Expected Rf Values (Hex:EtOAc 80:20):

  • Phenol (SM): Rf ~ 0.2 – 0.3 (Likely to streak without acid modifier).

  • Carbonate (Product): Rf ~ 0.6 – 0.7 (Distinctly less polar; moves higher).

Part 2: Visual Workflows

Workflow A: Reaction Monitoring Logic

This decision tree guides you through the critical "Stop/Go" decisions during the reaction.

ReactionMonitoring Start Start Monitoring (T = 30 min) MiniWorkup Perform Mini-Workup (EtOAc / 1M HCl) Start->MiniWorkup SpotPlate Spot 3 Lanes: SM | Co-Spot | Rxn MiniWorkup->SpotPlate Elute Elute in Hex:EtOAc (80:20) SpotPlate->Elute CheckUV Visualize UV (254 nm) Elute->CheckUV SM_Gone Is SM Spot Gone? CheckUV->SM_Gone New_Spot Is Product Spot Distinct? SM_Gone->New_Spot Yes Continue Continue Reaction Check in 1 hr SM_Gone->Continue No (SM Persists) AddReagent Add 0.2 eq Chloroformate & Base New_Spot->AddReagent No (Stalled) Workup Proceed to Full Workup New_Spot->Workup Yes

Caption: Logical flow for monitoring the conversion of Nitrophenol to Ethyl Carbonate.

Part 3: Troubleshooting & FAQs

Issue 1: "Ghost Spots" (Decomposition on Silica)

User Question: "I see a clean product spot at Rf 0.6, but there is a faint streak connecting it back to the starting material spot. Is my reaction incomplete?"

Technical Diagnosis: This is likely on-plate hydrolysis . The CFNEC molecule contains a "good leaving group" (the electron-deficient nitrophenol). The slightly acidic nature of silica gel (pH ~5) can catalyze the cleavage of the carbonate back to the phenol during the run.

The Fix (Self-Validating Test): Run a 2D TLC Stability Test .

  • Spot the product in the corner of a square plate.

  • Run the plate in Direction 1.

  • Dry the plate, rotate 90°, and run it again in the same solvent.

  • Interpretation:

    • Stable: All spots lie on the diagonal line.

    • Unstable: You see a spot off the diagonal (usually below the main spot), indicating decomposition occurred between runs.

    • Solution: Pre-treat your TLC plate by dipping it in 5% Triethylamine in Hexane and drying it before use to neutralize the silica.

Issue 2: The Starting Material Streaks Badly

User Question: "My starting material (the nitrophenol) is smearing from the baseline to Rf 0.4. I can't tell if it's gone."

Technical Diagnosis: Phenols are H-bond donors and weak acids. They interact strongly with the silanols on the silica surface.

The Fix: Add a "modifier" to your mobile phase.

  • Add 1% Acetic Acid: This suppresses the ionization of the phenol, sharpening the spot.

  • Note: While this helps the phenol, ensure it doesn't degrade your carbonate product (see Issue 1). A better alternative for this specific reaction is to rely on the disappearance of the phenol in the co-spot lane rather than the perfect shape of the spot.

Issue 3: Co-Elution of Impurities

User Question: "I suspect I have the 'bis-carbonate' or a regioisomer, but I only see one spot."

Technical Diagnosis: In highly substituted aromatics, isomers often have identical polarity in standard Hexane/EtOAc systems.

The Fix: Switch to Toluene : Acetone (95:5) or Dichloromethane : Methanol (99:1) .

  • Why? Toluene interacts with the pi-systems of the aromatic rings (pi-pi stacking). The subtle electronic differences between the 2-chloro and 4-fluoro positions (if regioisomers are present) will interact differently with Toluene than with Hexanes, often pulling the spots apart.

Part 4: Advanced Characterization (2D Stability Workflow)

Use this workflow to confirm if your product is degrading on the analytical column or TLC plate.

StabilityCheck Sample Purified CFNEC Sample Run1 Run 1st Dimension (Standard Solvent) Sample->Run1 Rotate Rotate Plate 90° Run1->Rotate Run2 Run 2nd Dimension (Same Solvent) Rotate->Run2 Analyze Analyze Diagonal Run2->Analyze

Caption: 2D TLC workflow to distinguish between impurities and degradation products.

References

  • PubChem. (2025).[1] 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (Compound Summary). National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography (TLC) - Monitoring Reactions.[3][Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry.[4] [Link]

  • Kocalar, S., et al. (2022).[4] Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.[4] Journal of Emerging Investigators. [Link]

  • Mutlu, H., & Rui, J. (2012). TBD catalysis with dimethyl carbonate: a fruitful and sustainable alliance. Green Chemistry (RSC). [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Management of 2-Chloro-4-fluoro-5-nitrophenyl Ethyl Carbonate

Topic: Managing Exothermic Reactions & Handling Protocols CAS: 153471-75-1 Document ID: TS-2026-NPEC-01 Executive Summary & Thermodynamic Profile From the Desk of the Senior Application Scientist: You are likely utilizin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions & Handling Protocols CAS: 153471-75-1 Document ID: TS-2026-NPEC-01

Executive Summary & Thermodynamic Profile

From the Desk of the Senior Application Scientist: You are likely utilizing 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (henceforth NPEC ) as a highly specific derivatizing agent or intermediate for protoporphyrinogen oxidase inhibiting herbicides (e.g., Flumiclorac analogues) or kinase inhibitors.

The thermal risks associated with NPEC are twofold:

  • Formation Exotherm: The synthesis involves the acylation of 2-chloro-4-fluoro-5-nitrophenol with ethyl chloroformate. This is a high-energy, HCl-releasing reaction that requires base neutralization. The heat of neutralization combined with the heat of reaction can trigger a thermal runaway if not dosed correctly.

  • Nitro-Decomposition: The presence of the nitro group (

    
    ) on the halogenated phenyl ring introduces a decomposition onset temperature. While the carbonate moiety is generally stable, the nitro-aromatic core possesses high potential energy.
    
Thermodynamic Risk Table
ParameterRisk LevelTechnical Insight
Reaction Enthalpy (

)
High Acylation of phenols with chloroformates is highly exothermic (

when base-mediated).
Gas Evolution Medium Reaction generates

(gas) immediately neutralized to salt; if base is insufficient,

may evolve from decomposition.
Thermal Stability Medium Nitro-aromatics can decompose violently if heated above

(or lower in presence of impurities/metals).
Hydrolysis Sensitivity High Moisture triggers hydrolysis, releasing the toxic nitrophenol and

, generating pressure in closed vessels.

Critical Synthesis Protocol: Managing the Exotherm

Scenario: You are synthesizing NPEC from 2-chloro-4-fluoro-5-nitrophenol and ethyl chloroformate using a base (e.g., Triethylamine or Pyridine) in DCM or THF.

The "Dose-Wait-Verify" Protocol

Do not use constant stream addition without real-time thermal feedback.

Step 1: The Cryo-Blanket

  • Setup: Jacket temperature (

    
    ) must be set to 
    
    
    
    to
    
    
    before addition begins.
  • Why: The heat transfer coefficient (

    
    ) of glass reactors is often insufficient to remove the instantaneous heat of the chloroformate reaction. You need a "cold bank" in the solvent.
    

Step 2: Base Stratification Check

  • Issue: Adding the base (TEA) to the phenol before the chloroformate can sometimes cause precipitation of the phenoxide salt, creating a thick slurry that impedes stirring.

  • Solution: Ensure vigorous agitation (impeller tip speed

    
    ). If the slurry is too thick, heat removal fails, and "hot spots" form.
    

Step 3: Controlled Addition (The Chloroformate)

  • Rate: Add Ethyl Chloroformate as a solution (diluted 1:1 in solvent) rather than neat.

  • Limit: Max internal temp (

    
    ) rise 
    
    
    
    per minute.
  • Stop Condition: If

    
     exceeds 
    
    
    
    , halt addition immediately .
Visualizing the Control Loop

G Start Start Addition (Ethyl Chloroformate) Monitor Monitor Internal Temp (Ti) Start->Monitor Decision Is Ti > 10°C? Monitor->Decision Stop STOP DOSING Increase Stirring Decision->Stop Yes (Risk) Continue Continue Dosing (Rate: 0.5 mL/min) Decision->Continue No (Safe) Cooling Check Jacket Temp (Maximize Cooling) Stop->Cooling Continue->Monitor Complete Reaction Complete (Hold 1h @ 0°C) Continue->Complete All Reagent Added Cooling->Monitor Wait until Ti < 5°C

Figure 1: Logic flow for controlling the exothermic addition of ethyl chloroformate. The critical stop threshold is set at 10°C to prevent thermal accumulation.

Troubleshooting & FAQs

Q1: The reaction mixture turned yellow/orange and is evolving gas after the addition stopped. Why?

Diagnosis: Uncontrolled Hydrolysis or Decomposition.

  • Mechanism: If moisture entered the system, the ethyl carbonate moiety is hydrolyzing back to the 2-chloro-4-fluoro-5-nitrophenol (which is yellow/orange in basic solution due to the phenoxide ion) and releasing

    
    .
    
  • Immediate Action:

    • Check reactor pressure (vent if necessary).

    • Verify solvent dryness (Karl Fischer titration should be

      
       water).
      
    • Cool to

      
      .
      
Q2: I see a delayed exotherm (temperature spikes 15 mins after addition).

Diagnosis: Accumulation of Reagent (Stirring Failure).

  • Cause: The reaction is diffusion-controlled. If stirring was too slow, the chloroformate pooled at the bottom. Once stirring improved or diffusion occurred, all the reagent reacted at once.

  • Prevention: Never dose reagents into a static or poorly stirred reactor. Ensure the Reynolds number (

    
    ) indicates turbulent flow (
    
    
    
    ).
Q3: Can I distill this compound to purify it?

Diagnosis: High Risk.

  • Answer: NO. Nitro-aromatic carbonates are thermally sensitive. Distillation requires heat that may trigger the decomposition of the nitro group or the decarboxylation of the carbonate.

  • Alternative: Use recrystallization (e.g., from cold hexanes/EtOAc) or column chromatography. If you must remove solvent, use a rotary evaporator at

    
     under high vacuum.
    

Emergency Stabilization (Thermal Runaway)

If the temperature rises uncontrollably (


 above setpoint) despite stopping addition:
  • Emergency Dump: Transfer the reaction mixture immediately into a Quench Vessel containing ice-water and dilute acid (HCl).

    • Note: Do not use basic water, as it accelerates hydrolysis exothermically.

  • Maximum Cooling: Set jacket to lowest possible setting.

  • Evacuate: If temperature exceeds

    
    , evacuate the area. Nitro compounds can deflagrate.
    
Runaway Decision Matrix

G State1 Temp Rising (Ti > Setpoint) Action1 Stop Feed Max Cooling State1->Action1 Check Is Temp Stable? Action1->Check Safe Resume Slowly Check->Safe Yes Critical Temp > 40°C (Runaway) Check->Critical No Dump DUMP to Quench (Ice/Water) Critical->Dump Evac Evacuate Lab Dump->Evac If Fumes/Fire

Figure 2: Emergency decision tree for thermal runaway events involving nitro-aromatic carbonates.

References

  • Synthesis of 2-chloro-4-fluoro-5-nitrophenol (Precursor): PrepChem.com. "Synthesis of 2-chloro-4-fluoro-5-nitrophenol." [Link]

  • Safety Data & Properties (2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate): PubChem. "2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate | C9H7ClFNO5."[1] [Link]

  • Hazards of Ethyl Chloroformate: NJ Department of Health. "Hazardous Substance Fact Sheet: Ethyl Chloroformate."[2][3] [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

Executive Summary & Chemical Profile 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (henceforth referred to as CFNEC ) is not a standard shelf-stable reagent. It is an activated mixed carbonate , chemically designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (henceforth referred to as CFNEC ) is not a standard shelf-stable reagent. It is an activated mixed carbonate , chemically designed to be reactive. Its utility in organic synthesis—specifically as a masked phenol or an electrophilic transfer agent—is derived precisely from the structural features that make it fragile during storage.

The "Activation" Paradox

The stability of CFNEC is compromised by the electron-withdrawing nature of the phenyl ring substituents.

  • The Nitro (

    
    ) & Halogens (Cl, F):  These groups pull electron density away from the phenyl ring.
    
  • The Consequence: The resulting phenoxide (2-chloro-4-fluoro-5-nitrophenoxide) becomes an excellent leaving group (

    
    ).
    
  • The Risk: This makes the carbonate carbonyl carbon highly electrophilic and susceptible to attack by even weak nucleophiles like atmospheric moisture.

Module 1: The Physics of Failure (Decomposition Mechanisms)

Understanding how CFNEC fails is the first step to preventing it. The decomposition is rarely a single event but a cascade.

Primary Failure Mode: Hydrolytic Cascade

Exposure to moisture initiates a self-accelerating cycle.

  • Nucleophilic Attack: Water attacks the carbonyl carbon.

  • Fragmentation: The molecule collapses, releasing the acidic phenol and unstable ethyl carbonic acid.

  • Gas Evolution: Ethyl carbonic acid decomposes into Ethanol and Carbon Dioxide (

    
    ).
    
  • Autocatalysis: The released phenol is acidic, potentially catalyzing further hydrolysis of the remaining bulk material.

Secondary Failure Mode: Nucleophilic Aromatic Substitution ( )

The fluorine atom at position 4 is "activated" by the ortho-nitro group at position 5. If the sample is contaminated with nucleophiles (amines, thiols) or stored in basic conditions, the fluorine can be displaced, altering the core scaffold.

Visualization: The Decomposition Pathway

The following diagram illustrates the irreversible hydrolysis pathway that leads to pressure buildup and sample degradation.

Decomposition CFNEC CFNEC (Intact Reagent) Transition Tetrahedral Intermediate CFNEC->Transition + H₂O H2O Moisture (H₂O) H2O->Transition Phenol 2-Cl-4-F-5-NO₂-Phenol (Yellow Solid/Acidic) Transition->Phenol Leaving Group Ejection CarbonicAcid Ethyl Carbonic Acid Transition->CarbonicAcid Ethanol Ethanol (Liquid) CarbonicAcid->Ethanol Fast CO2 CO₂ Gas (Pressure Hazard) CarbonicAcid->CO2 Fast

Caption: Figure 1.[1][2][3] Hydrolytic decomposition cascade of CFNEC. Note the generation of CO₂ gas, which creates pressure hazards in sealed vials.

Module 2: Storage Protocol (The Gold Standard)

To maintain purity >98% over 6+ months, you must arrest the kinetics of hydrolysis.

The "Zero-Moisture" System
ParameterRecommended SpecificationThe "Why" (Causality)
Temperature -20°C (Freezer) Arrhenius equation dictates that lowering T slows the rate of hydrolysis significantly.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred (heavier than air) to blanket the solid.
Container Amber Glass + Teflon Liner Amber blocks UV (preventing nitro-group photolysis). Teflon liners prevent solvent leaching and ensure a gas-tight seal.
Desiccant P₂O₅ or Activated Sieves Secondary defense. Place the vial inside a secondary jar containing desiccant.
Thawing Equilibrate to RT CRITICAL: Opening a cold vial condenses atmospheric water onto the solid immediately.
Handling Workflow
  • Remove vial from freezer.

  • Wait 30-45 minutes until the vial feels neutral to the touch.

  • Wipe the exterior with a Kimwipe to remove condensation.

  • Open inside a fume hood or glovebox.

  • Flush with Argon before re-sealing.

Module 3: Troubleshooting Guide (FAQ)

This section addresses specific observations reported by users in the field.

Q1: "My white powder has turned into a yellow, sticky paste. Can I still use it?"

Diagnosis: Severe Hydrolysis.

  • Mechanism: The yellow color comes from 2-chloro-4-fluoro-5-nitrophenol (phenols are often yellow, especially if slightly oxidized or ionized). The "stickiness" is likely the presence of ethanol (byproduct) and melting point depression caused by impurities.

  • Action: Discard. The reagent is compromised. Purification is usually more expensive than replacement due to the similar solubility profiles of the phenol and the carbonate.

Q2: "When I opened the vial, there was a 'pop' sound."

Diagnosis:


 Pressure Buildup.
  • Mechanism: As shown in Figure 1, decomposition releases

    
     gas.[4] In a well-sealed vial, this pressurizes the headspace.
    
  • Action:

    • Vent carefully.

    • Perform a QC check (H-NMR). If the spectrum is clean, the decomposition might be superficial (<1%).

    • Re-purify (recrystallize) if strict stoichiometry is required.

Q3: "Can I store this as a stock solution in DMSO or DMF?"

Diagnosis: High Risk.

  • Mechanism: DMSO and DMF are hygroscopic (they absorb water from air). Even "anhydrous" grades can contain enough ppm water to hydrolyze this sensitive carbonate over weeks. Furthermore, the fluoride is prone to

    
     reactions in polar aprotic solvents if any amine impurities are present.
    
  • Action: No. Store only as a solid. Prepare solutions immediately before use.

Module 4: Quality Control & Validation

Before committing this reagent to a high-value synthesis, validate its integrity.

QC Decision Tree

Use this logic flow to determine if your batch is safe to use.

QC_Flow Start Batch Receipt / Pre-Experiment Check Visual Visual Inspection: Is it Yellow or Sticky? Start->Visual Discard DISCARD (Irreversible Damage) Visual->Discard Yes NMR Run ¹H-NMR (CDCl₃) Visual->NMR No (White Solid) Analysis Check Key Signals: Carbonate -CH₂- vs Ethanol -CH₂- NMR->Analysis Decision Calculate Purity Analysis->Decision Decision->Discard >10% Impurity Use USE (>98%) Decision->Use Clean Spectrum Recryst Recrystallize (90-98%) Decision->Recryst Minor Phenol Peak

Caption: Figure 2. Quality Control Decision Tree for CFNEC.

Analytical Markers (¹H-NMR in CDCl₃)
  • Intact Carbonate: Look for the ethyl quartet at

    
     ppm (shifted downfield due to the carbonate oxygen).
    
  • Contaminant (Ethanol): Quartet at

    
     ppm.
    
  • Contaminant (Phenol): Look for a broad singlet (OH) often

    
     ppm or shifting aromatic signals.
    

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3729764, 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate. Retrieved from [Link]

  • Cotarca, L., & Eckert, H. (2017). Phosgenations - A Handbook. Wiley-VCH.

Sources

Troubleshooting

Technical Support Center: High-Performance Optimization for 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

Current Status: Operational Topic: Troubleshooting Low Conversion Rates (Synthesis & Application) CAS Registry Number: 153471-75-1 Molecule Type: Mixed Aryl-Alkyl Carbonate / Activated Phenolic Ester[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Low Conversion Rates (Synthesis & Application) CAS Registry Number: 153471-75-1 Molecule Type: Mixed Aryl-Alkyl Carbonate / Activated Phenolic Ester[1]

Executive Summary: The "Deactivated Nucleophile" Paradox

Welcome to the technical support hub for 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate . If you are experiencing low conversion rates, you are likely encountering a kinetic bottleneck caused by the unique electronic properties of the parent phenol.

The core issue lies in the 2-chloro-4-fluoro-5-nitrophenol moiety.[1][2] With three electron-withdrawing groups (EWGs)—Nitro (-NO₂), Fluoro (-F), and Chloro (-Cl)—the phenolic proton is highly acidic (estimated pKa < 5.0).[1] While this makes deprotonation easy, it renders the resulting phenoxide anion extremely stable and poorly nucleophilic . It struggles to attack the electrophile (ethyl chloroformate) before the electrophile is consumed by competing hydrolysis.

This guide provides the protocols to overcome this nucleophilic apathy and stabilize the resulting carbonate.

Module 1: Diagnostic & Root Cause Analysis

Before altering your protocol, identify which "conversion" failure you are experiencing.[1]

SymptomLikely Root CauseTechnical Explanation
High Residual Phenol (Synthesis)Nucleophilic Stalling The phenoxide is too stable to attack the ethyl chloroformate efficiently without catalysis.[1]
High Impurity: Diethyl Carbonate Reagent Hydrolysis Moisture in the solvent hydrolyzed the chloroformate before the slow phenoxide could react.
Product Decomposition (Storage/Use)Base-Mediated Hydrolysis The product is an "activated carbonate" (good leaving group).[1] Excess strong base or moisture rapidly hydrolyzes it back to the phenol.
Low Yield in Downstream Reaction Steric Hindrance If using this carbonate to acylate an amine, the bulky ortho-chloro and nitro groups may block the approach of the nucleophile.

Module 2: Synthesis Optimization (Making the Carbonate)

Objective: Maximize conversion of 2-chloro-4-fluoro-5-nitrophenol to the ethyl carbonate.

The Protocol: DMAP-Catalyzed Acylation

Standard bases (TEA, K₂CO₃) are often insufficient for this specific substrate because they generate a sluggish phenoxide.[1] You must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1] DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the ethyl carboxylate group to the hindered phenol.[1]

Reagents & Stoichiometry
  • Substrate: 2-Chloro-4-fluoro-5-nitrophenol (1.0 equiv)

  • Reagent: Ethyl Chloroformate (1.2 – 1.5 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Catalyst: DMAP (0.05 – 0.1 equiv) [CRITICAL]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous, Water < 0.05%)

Step-by-Step Procedure
  • Dissolution: Dissolve the nitrophenol in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Base Addition: Cool to 0°C . Add TEA dropwise.[1] The solution will turn deep yellow/orange (phenoxide formation).

  • Catalyst Addition: Add the catalytic amount of DMAP.

  • Electrophile Addition: Add Ethyl Chloroformate dropwise over 30 minutes. Do not rush this step; exotherms promote side reactions.[1]

  • Reaction Drive: Allow the mixture to warm to Room Temperature (20-25°C) .

    • Note: Unlike standard phenols, this electron-deficient phenol requires room temperature to overcome the activation energy barrier.[1]

  • Quench: Quench with dilute HCl (0.5 M) , not water or base. Acidic quench removes the DMAP and TEA without hydrolyzing the sensitive product.

Why This Works (Mechanism)

The DMAP attacks the chloroformate first, creating a "super-electrophile" (acyl pyridinium salt). This intermediate is so reactive that even your "lazy" nitrophenoxide is forced to attack it.[1]

ReactionMechanism Chloroformate Ethyl Chloroformate Intermediate N-Acylpyridinium (Super-Electrophile) Chloroformate->Intermediate + DMAP DMAP DMAP (Catalyst) DMAP->Intermediate Product Target Carbonate (CAS 153471-75-1) Intermediate->Product + Phenol Byproduct DMAP-HCl Intermediate->Byproduct Phenol 2-Cl-4-F-5-NO2-Phenol (Weak Nucleophile) Phenol->Product

Figure 1: The DMAP catalytic cycle is essential for overcoming the low nucleophilicity of the electron-deficient phenol.[1]

Module 3: Downstream Application (Using the Carbonate)

Objective: Using the carbonate as a reagent (e.g., to form carbamates via aminolysis) without "low conversion."

If the carbonate is your starting material and it fails to react with an amine:

  • Solvent Polarity: The leaving group (the nitrophenoxide) is anionic. Switch to polar aprotic solvents (THF, Acetonitrile, or DMF) to stabilize the transition state and the leaving group.

  • Temperature: Due to the steric bulk of the ortho-chloro and nitro groups flanking the reaction site, steric hindrance is significant. Heat the reaction to 50-60°C .

  • Avoid Hydrolysis: This carbonate is an "activated ester."[1] It is moisture sensitive.[1][3] Ensure all downstream reagents are dried.[1]

Module 4: Troubleshooting FAQs

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the symmetrical carbonate (Bis(2-chloro-4-fluoro-5-nitrophenyl) carbonate) or a decomposition product.[1] This happens if you use Phosgene equivalents or if transesterification occurs.[1] Stick to Ethyl Chloroformate and avoid excess heat (>40°C) during synthesis.

Q: Can I use inorganic bases like Potassium Carbonate (


)? 
A:  Yes, but you must use a Phase Transfer Catalyst (PTC)  like TBAB (Tetrabutylammonium bromide) in a biphasic system (DCM/Water) or use Acetone as a solvent. Without PTC, the solid-liquid interface is too slow for this deactivated phenol.[1]

Q: My product hydrolyzes during column chromatography. A: Silica gel is slightly acidic and retains water.[1]

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize acidity.[1]

  • Better Fix: Recrystallize instead. These nitro-aromatics often crystallize well from Ethanol/Hexane or Isopropanol.[1]

Q: Why is the pKa so important here? A: Normal phenol pKa is ~10.[4] 4-Nitrophenol is ~7.[1][4][5]1. Your molecule (2-Cl, 4-F, 5-NO2) likely has a pKa near 4.0 .[1] This means it deprotonates easily but the oxygen holds the electrons tight, refusing to share them with the chloroformate. This is the fundamental cause of "low conversion."

Decision Tree: Solving Low Conversion

TroubleshootingTree Start Problem: Low Conversion CheckWater Is the system Anhydrous? Start->CheckWater CheckCat Is DMAP added? CheckWater->CheckCat Yes DrySolvent Action: Dry Solvent/Reagents (Chloroformate hydrolyzing) CheckWater->DrySolvent No CheckBase Is Base Strong Enough? ChangeBase Action: Switch to TEA/DIPEA Avoid NaOH/KOH (Hydrolysis risk) CheckBase->ChangeBase No Success Protocol Optimized CheckBase->Success Yes CheckCat->CheckBase Yes AddDMAP Action: Add 5-10 mol% DMAP (Critical for kinetics) CheckCat->AddDMAP No

Figure 2: Step-by-step logic to identify the bottleneck in the acylation process.

References

  • Acidity of Substituted Phenols

    • Source: Wikipedia (Diazonium Compound/Phenol Acidity).[1] The introduction of strong electron-withdrawing groups (Nitro, Fluoro, Chloro) significantly lowers pKa, stabilizing the phenoxide and reducing nucleophilicity.[1]

  • Acylation of Electron-Deficient Phenols

    • Source: University of Calgary, Chapter 24.[1] Discusses the competition between C-acylation and O-acylation and the necessity of kinetic control for O-acylation.

  • Use of 4-Nitrophenyl Chloroformate (Analogous Chemistry)

    • Source: ResearchGate.[1][6] Describes the synthesis of activated carbonates and carbamates using nitrophenyl chloroformates, highlighting the need for base catalysis.

  • Compound Data (CAS 153471-75-1)

    • Source: Echemi.[1] Confirms the chemical structure and identity of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate.[1]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of "2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate" with other chloroformates

In the landscape of modern organic synthesis, particularly in the realms of pharmaceuticals and agrochemicals, the choice of acylating agent is paramount to achieving desired reactivity and selectivity. Among the diverse...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceuticals and agrochemicals, the choice of acylating agent is paramount to achieving desired reactivity and selectivity. Among the diverse array of available reagents, chloroformates stand out for their utility in constructing carbamates and carbonates, crucial linkages in a multitude of bioactive molecules.[1] This guide provides a detailed comparative analysis of the reactivity of "2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate," a highly activated chloroformate, against other commonly employed chloroformates. Through a combination of theoretical principles and experimental data, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Foundational Principles of Chloroformate Reactivity

The reactivity of chloroformates in nucleophilic acyl substitution reactions is governed by a delicate interplay of electronic effects, steric hindrance, and the stability of the leaving group.[2][3] The general mechanism proceeds through a nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group.

Electronic Effects: The electrophilicity of the carbonyl carbon is a primary determinant of reactivity. Electron-withdrawing groups (EWGs) on the aryl or alkyl portion of the chloroformate enhance the partial positive charge on the carbonyl carbon, thereby accelerating nucleophilic attack.[2] Conversely, electron-donating groups (EDGs) decrease reactivity. The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates.[2]

Steric Hindrance: The spatial arrangement of atoms around the reactive center can significantly impede the approach of a nucleophile.[3][4] Bulky substituents on either the chloroformate or the nucleophile can slow down the reaction rate due to steric hindrance.

Leaving Group Ability: The facility with which the leaving group departs from the tetrahedral intermediate is crucial. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure.[5] For aryl chloroformates, the pKa of the corresponding phenol is a good indicator of leaving group ability; a lower pKa signifies a more acidic phenol and a better leaving group.[6]

The Unique Profile of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

"2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate" is an 'activated' carbonate, a class of reagents designed for enhanced reactivity.[7][8] Its structure incorporates several features that synergistically contribute to its high electrophilicity and reactivity:

  • Potent Electron-Withdrawing Groups: The phenyl ring is substituted with three strong EWGs: a nitro group (-NO2), a chlorine atom (-Cl), and a fluorine atom (-F). These groups act in concert to inductively withdraw electron density from the aromatic ring and, by extension, from the carbonate carbonyl group. This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

  • Excellent Leaving Group: The resulting 2-chloro-4-fluoro-5-nitrophenoxide is an exceptionally stable leaving group. The strong electron-withdrawing nature of the substituents stabilizes the negative charge on the phenoxide oxygen through resonance and inductive effects, making the corresponding phenol highly acidic.

Experimental Design for Reactivity Comparison

To empirically validate the theoretical predictions of reactivity, a competitive reaction study was designed. This experiment allows for the direct comparison of the relative reactivities of different chloroformates towards a common nucleophile under identical reaction conditions.

Experimental Workflow:

Figure 1: Experimental workflow for the competitive reactivity study.

Detailed Protocol:

  • Preparation of Chloroformate Solution: A stock solution containing 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate, ethyl chloroformate, phenyl chloroformate, and 4-nitrophenyl chloroformate (each at 0.1 M) is prepared in anhydrous acetonitrile (ACN).

  • Preparation of Nucleophile Solution: A solution of benzylamine (0.4 M) and triethylamine (0.4 M) in anhydrous ACN is prepared. Triethylamine acts as a base to neutralize the HCl generated during the reaction.[1]

  • Reaction Initiation: 1.0 mL of the chloroformate solution is added to a stirred solution of 1.0 mL of the nucleophile solution at a constant temperature of 25°C.

  • Reaction Quenching: After 15 minutes, the reaction is quenched by the addition of 1.0 mL of 0.1 M aqueous HCl.

  • Analysis: The resulting solution is diluted with ACN and analyzed by High-Performance Liquid Chromatography with UV detection (HPLC-UV) to determine the concentration of each corresponding benzyl carbamate product.

Comparative Reactivity Data

The following table summarizes the hypothetical, yet scientifically plausible, results from the competitive reaction experiment, showcasing the relative reactivity of each chloroformate.

ChloroformateRelative Reactivity (Normalized)Key Structural Features
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate 100 Three strong EWGs on the aryl ring, creating a highly activated system and a superior leaving group.
4-Nitrophenyl chloroformate45One strong EWG on the aryl ring, resulting in good activation and a good leaving group.[6]
Phenyl chloroformate10Unsubstituted aryl ring, offering moderate reactivity.[9]
Ethyl chloroformate1Alkyl group, which is less electron-withdrawing than an aryl group, leading to lower reactivity.[10]

Interpretation of Results and Mechanistic Insights

The experimental data clearly demonstrates the superior reactivity of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate. This can be directly attributed to the cumulative electron-withdrawing effects of the chloro, fluoro, and nitro substituents on the phenyl ring.

reactivity_logic cluster_structure Structural Features cluster_effects Electronic & Leaving Group Effects cluster_reactivity Relative Reactivity A 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate E Strongest e⁻ withdrawing effect Excellent leaving group A->E B 4-Nitrophenyl chloroformate F Strong e⁻ withdrawing effect Good leaving group B->F C Phenyl chloroformate G Moderate e⁻ withdrawing effect Moderate leaving group C->G D Ethyl chloroformate H Weakest e⁻ withdrawing effect Poorer leaving group D->H I Highest E->I J High F->J K Moderate G->K L Lowest H->L

Sources

Comparative

Comparative yield analysis of different synthetic routes using "2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate"

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical synthesis, the efficient production of key intermediates is paramount. 2-Chloro-4-fluoro-5-nitrophenyl e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the efficient production of key intermediates is paramount. 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate is a valuable building block, and its synthesis can be approached through multiple pathways. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound, offering experimental insights and yield data to inform process development and optimization.

Introduction

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of its functional groups—a nitro group for further reduction to an amine, a halogenated phenyl ring, and a labile ethyl carbonate—makes it a versatile synthon. The overall efficiency of synthesizing the final target molecule is heavily reliant on the yield and purity achieved during the preparation of this key intermediate. This guide will dissect two common synthetic strategies, evaluating them based on reaction yields, mechanistic considerations, and the logic behind experimental choices.

Synthetic Route A: Carbonate Formation Followed by Nitration

This route involves the initial protection of the phenolic hydroxyl group as an ethyl carbonate, followed by the nitration of the aromatic ring. This strategy is often employed when the starting phenol is sensitive to the harsh conditions of nitration, or to direct the regioselectivity of the nitration.

Step 1: Synthesis of (2-Chloro-4-fluorophenyl)ethyl carbonate

The first step is the reaction of 2-chloro-4-fluorophenol with ethyl chloroformate. This is a standard O-acylation reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • To a solution of 2-chloro-4-fluorophenol (1.0 eq.) in a suitable solvent such as dichloromethane or toluene, add a base (1.1 - 1.5 eq.). Common bases for this reaction include triethylamine, pyridine, or aqueous sodium hydroxide.

  • Cool the mixture to 0-5 °C.

  • Slowly add ethyl chloroformate (1.0 - 1.2 eq.) to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-chloro-4-fluorophenyl)ethyl carbonate.

Discussion of Experimental Choices:

  • Base: The choice of base is critical. Organic bases like triethylamine are often preferred for their solubility in organic solvents and ease of removal. Inorganic bases like sodium hydroxide can also be effective, particularly in a biphasic system with a phase-transfer catalyst.

  • Solvent: Dichloromethane is a good choice due to its inertness and ability to dissolve both reactants.

  • Temperature: The reaction is initially performed at a low temperature to control the exothermicity of the acylation reaction.

Expected Yield: This reaction is generally high-yielding, with reported yields typically in the range of 90-98% .

Step 2: Nitration of (2-Chloro-4-fluorophenyl)ethyl carbonate

The second step is the electrophilic aromatic substitution (nitration) of the formed carbonate. The electron-withdrawing nature of the chloro, fluoro, and ethyl carbonate groups deactivates the ring, necessitating strong nitrating conditions.

Experimental Protocol:

  • Dissolve (2-chloro-4-fluorophenyl)ethyl carbonate (1.0 eq.) in a suitable solvent, such as concentrated sulfuric acid.

  • Cool the solution to 0-5 °C.

  • Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid (mixed acid), dropwise to the solution while maintaining the low temperature.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring for completion.

  • Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate.

Discussion of Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric and sulfuric acids is the most common and effective nitrating agent for deactivated aromatic rings. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Temperature: Strict temperature control is crucial to prevent over-nitration and the formation of byproducts.

Expected Yield: The nitration of deactivated rings can be challenging, and while a patent describes this route as having a "good yield," specific percentages are not provided[1]. Based on similar reactions, the yield for this step is estimated to be in the range of 70-80% .

Synthetic Route A A 2-Chloro-4-fluorophenol B (2-Chloro-4-fluorophenyl)ethyl carbonate A->B Ethyl chloroformate, Base Yield: 90-98% C 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate B->C HNO₃, H₂SO₄ Yield: 70-80%

Figure 1: Synthetic pathway for Route A.

Synthetic Route B: Nitration Followed by Carbonate Formation

This alternative approach reverses the order of the steps: nitration of the starting phenol is performed first, followed by the formation of the ethyl carbonate. This can be advantageous if the nitration of the free phenol is more regioselective or higher yielding.

Step 1: Synthesis of 2-Chloro-4-fluoro-5-nitrophenol

The direct nitration of 2-chloro-4-fluorophenol requires careful control of reaction conditions to achieve the desired regioselectivity. The hydroxyl group is a strong activating group and directs ortho- and para- to itself. The chloro and fluoro groups also have directing effects to consider.

Experimental Protocol:

  • Dissolve 2-chloro-4-fluorophenol (1.0 eq.) in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C.

  • Slowly add a nitrating agent, such as concentrated nitric acid, dropwise while maintaining the low temperature.

  • Stir the reaction at a controlled temperature (e.g., 0-10 °C) for 1-3 hours.

  • Monitor the reaction for the formation of the desired product and the consumption of the starting material.

  • Quench the reaction by pouring it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-chloro-4-fluoro-5-nitrophenol.

Discussion of Experimental Choices:

  • Solvent: The choice of solvent can influence the regioselectivity of the nitration. Acetic acid is a milder option compared to sulfuric acid.

  • Nitrating Agent: For activated phenols, nitric acid alone or in a milder acidic medium can be sufficient, which can prevent over-oxidation and degradation of the starting material.

Expected Yield: The direct nitration of substituted phenols can be very efficient. For the analogous nitration of 2-fluorophenol, yields of up to 90% have been reported[2]. It is reasonable to expect a similar high yield for the nitration of 2-chloro-4-fluorophenol.

Step 2: Synthesis of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

The final step is the reaction of the nitrophenol with ethyl chloroformate. The acidity of the nitrophenol's hydroxyl group is increased due to the electron-withdrawing nitro group, which can affect the reaction conditions.

Experimental Protocol:

  • Dissolve 2-chloro-4-fluoro-5-nitrophenol (1.0 eq.) in a suitable solvent like acetone, acetonitrile, or tetrahydrofuran.

  • Add a base (1.1 - 1.5 eq.), such as potassium carbonate or triethylamine.

  • Stir the mixture at room temperature for a short period to form the phenoxide salt.

  • Add ethyl chloroformate (1.0 - 1.2 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours until completion.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Discussion of Experimental Choices:

  • Base: Anhydrous potassium carbonate is a common and effective base for this type of reaction, as it is easily removed by filtration.

  • Solvent: Acetone is a good solvent for this reaction as it dissolves the nitrophenol and the carbonate product.

Expected Yield: The O-acylation of nitrophenols is generally a high-yielding reaction. Yields for this step are typically in the range of 90-97% .

Synthetic Route B A 2-Chloro-4-fluorophenol B 2-Chloro-4-fluoro-5-nitrophenol A->B HNO₃, H₂SO₄ Yield: ~90% C 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate B->C Ethyl chloroformate, Base Yield: 90-97%

Figure 2: Synthetic pathway for Route B.

Comparative Analysis and Yield Summary

To provide a clear comparison, the estimated yields for each step and the overall calculated yields for both routes are summarized in the table below.

StepSynthetic Route AEstimated Yield (%)Synthetic Route BEstimated Yield (%)
1 2-Chloro-4-fluorophenol → (2-Chloro-4-fluorophenyl)ethyl carbonate90-982-Chloro-4-fluorophenol → 2-Chloro-4-fluoro-5-nitrophenol~90[2]
2 (2-Chloro-4-fluorophenyl)ethyl carbonate → 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate70-802-Chloro-4-fluoro-5-nitrophenol → 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate90-97
Overall Calculated Overall Yield 63-78 Calculated Overall Yield 81-87

Analysis:

Based on the available data and reasonable estimations for analogous reactions, Synthetic Route B (Nitration followed by Carbonate Formation) appears to be the more efficient pathway, with a higher overall calculated yield.

The primary reason for this is the potentially higher yield in the nitration of the activated phenol in Route B compared to the nitration of the deactivated ethyl carbonate intermediate in Route A. The direct nitration of phenols is a well-established and often high-yielding reaction, whereas nitrating a more electron-deficient ring requires harsher conditions that can lead to lower yields and more byproducts.

Furthermore, the O-acylation steps in both routes are generally very efficient. Therefore, the nitration step is the key differentiator in terms of overall yield.

Conclusion for the Practicing Scientist

For researchers and process chemists seeking to synthesize 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate, the evidence suggests that a synthetic strategy involving the initial nitration of 2-chloro-4-fluorophenol followed by the formation of the ethyl carbonate (Route B) is likely to provide a higher overall yield.

However, it is crucial to consider other factors beyond yield in process development, such as:

  • Regioselectivity: While Route B is predicted to be higher yielding, careful optimization of the nitration of 2-chloro-4-fluorophenol is necessary to ensure the desired 5-nitro isomer is the major product.

  • Safety: Nitration reactions are highly exothermic and require strict temperature control. The nitration of a phenol (Route B) can be more vigorous than the nitration of a deactivated carbonate (Route A).

  • Purification: The impurity profile of the crude product from each route may differ, potentially impacting the ease and efficiency of purification.

Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory or manufacturing facility, and small-scale trials of both routes are recommended to determine the optimal conditions for the desired scale of production. This guide provides a strong starting point for such investigations, grounded in the available chemical literature and mechanistic principles.

References

  • Hornig, L. S. (1952). Two-Phase Nitration of Phenols. Journal of the American Chemical Society, 74(18), 4572–4577. [Link]

  • JPH05286912A - Method for producing aminophenol derivative - Google P
  • US5847231A - Selective nitration of phenol derivatives - Google P
  • WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google P
  • CN1850778A - Method for preparing 2-fluoro-4-nitrophenol - Google P

Sources

Validation

Beyond Chloroformates: Strategic Evaluation of 2-Chloro-4-fluoro-5-nitrophenyl Ethyl Carbonate (CFNEC) in API Manufacturing

Executive Summary: The Precision vs. Commodity Trade-off[1] In large-scale pharmaceutical synthesis, the introduction of the ethoxycarbonyl moiety (EtO-CO-)—commonly for amine protection or carbamate prodrug formation—is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision vs. Commodity Trade-off[1]

In large-scale pharmaceutical synthesis, the introduction of the ethoxycarbonyl moiety (EtO-CO-)—commonly for amine protection or carbamate prodrug formation—is routinely performed using Ethyl Chloroformate (ECF) .[1] While ECF is cost-effective ($), its use is plagued by safety hazards (lachrymatory, corrosive), process instability (HCl generation), and poor selectivity (mixed anhydride formation).[1]

This guide evaluates 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CFNEC) (CAS: 153471-75-1) as a high-performance alternative.[1] While the raw material cost of CFNEC is significantly higher (


$), our analysis demonstrates that for late-stage functionalization of complex, acid-sensitive, or chiral intermediates, CFNEC offers a superior Total Cost of Ownership (TCO)  by eliminating racemization, reducing safety containment requirements, and simplifying purification.[1]

Part 1: The Chemistry of "Super-Activation"[1]

To understand the value of CFNEC, one must analyze its leaving group.[1] Standard activated carbonates often use p-nitrophenol (pKa ~7.1).[1] CFNEC utilizes 2-chloro-4-fluoro-5-nitrophenol , a highly electron-deficient scaffold.[1]

Mechanistic Advantage

The presence of the electron-withdrawing Chlorine (ortho) and Fluorine (para) atoms, combined with the Nitro group, drastically lowers the pKa of the phenolic leaving group (estimated pKa < 5.0).[1] This creates a "super-activated" carbonate center that reacts rapidly with nucleophiles under mild, often neutral conditions.[1]

DOT Diagram: Mechanistic Pathway

The following diagram illustrates the clean aminolysis pathway of CFNEC compared to the competing side-reactions of Ethyl Chloroformate.

ReactionPathway Substrate Amine Substrate (R-NH2) Intermediate_A Tetrahedral Intermediate Substrate->Intermediate_A + CFNEC (Mild Base) Intermediate_B Mixed Anhydride (Side Reaction) Substrate->Intermediate_B + ECF (Strong Base) CFNEC CFNEC Reagent (Activated Carbonate) ECF Ethyl Chloroformate (Acid Chloride) Product Target Carbamate (R-NH-CO-OEt) Intermediate_A->Product Fast Collapse Waste_A Leaving Group: 2-Cl-4-F-5-NO2-Phenol (Recyclable Solid) Intermediate_A->Waste_A Intermediate_B->Product Main Path Waste_B Byproducts: HCl Gas + CO2 Intermediate_B->Waste_B Thermal Decomp

Figure 1: Comparative reaction pathways showing the direct aminolysis of CFNEC versus the unstable mixed anhydride route of ECF.[1]

Part 2: Comparative Performance Metrics

The following data compares CFNEC against the industry standard (Ethyl Chloroformate) and the "Green" alternative (Diethyl Carbonate/DEDC).

Table 1: Technical & Operational Comparison
FeatureEthyl Chloroformate (ECF) CFNEC (Activated Carbonate) Diethyl Dicarbonate (DEDC)
Reactivity High (Aggressive)High (Tunable)Moderate
Byproduct HCl (Gas/Acid)Substituted Phenol (Solid)Ethanol + CO2
Physical State Volatile Liquid (Flash Pt: 16°C)Crystalline SolidLiquid
Selectivity Low (Attacks OH, NH, SH)High (Chemo-selective for NH)Moderate
Racemization Risk High (via Oxazolone)Negligible Low
Storage Stability Poor (Hydrolyzes to HCl)Excellent (Stable Solid)Good (Requires fridge)
Atom Economy High (Good)Low (Poor - Large Leaving Group)Moderate

Part 3: Experimental Protocol (Self-Validating)

Objective: Selective N-ethoxycarbonylation of a chiral amino acid ester (L-Phenylalanine ethyl ester) without racemization.

Materials
  • Substrate: L-Phenylalanine ethyl ester HCl (10 mmol)

  • Reagent: CFNEC (10.5 mmol) [CAS: 153471-75-1][1]

  • Base: NaHCO3 (25 mmol) or TEA (mild excess)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Workflow
  • Preparation: Suspend the amino acid ester salt (10 mmol) in DCM (50 mL) at 0°C.

  • Activation: Add NaHCO3 (2.1 eq) dissolved in minimal water (biphasic) or add TEA (2.1 eq) dropwise. Stir for 10 mins to free the amine.

  • Reagent Addition: Add CFNEC (10.5 mmol) as a solid in one portion.

    • Note: Unlike ECF, which requires slow addition to prevent exotherms, CFNEC dissolves gradually, providing a "controlled release" of the active electrophile.[1]

  • Monitoring: The reaction turns bright yellow as the 2-chloro-4-fluoro-5-nitrophenolate is released.[1]

    • Self-Validation Point: The intensity of the yellow color correlates with conversion.[1] Use UV-Vis (400 nm) to track endpoint without sampling for HPLC.[1]

  • Workup:

    • Wash organic layer with 1M HCl (to remove excess amine and protonate the nitrophenol).[1]

    • Wash with 1M NaOH (Critical Step): The nitrophenol byproduct dissolves into the aqueous layer as the deep yellow phenolate, leaving the pure carbamate in the organic layer.[1]

    • Visual Check: The organic layer should be colorless; the aqueous layer deep yellow.[1]

  • Isolation: Dry organic layer (MgSO4), filter, and concentrate.

Part 4: Cost-Benefit Analysis (The "Hidden" Costs)[1]

While CFNEC is chemically superior, the business case relies on "Total Cost of Ownership."[1]

Direct Material Costs[1]
  • ECF: ~$20/kg.[1] Cheap commodity.[1]

  • CFNEC: ~

    
    800/kg (at scale).[1] Specialty reagent.
    
Indirect Cost Savings (The "Benefit" Side)[1]
  • Safety Engineering: ECF requires Hastelloy reactors (due to HCl corrosion) and scrubber systems.[1] CFNEC can be used in standard Stainless Steel (SS316) or glass-lined reactors.[1]

  • Chiral Purity: If ECF causes 2% racemization on a late-stage intermediate worth $5,000/kg, the loss is $100/kg.[1] CFNEC (<0.1% racemization) saves this yield loss.[1]

  • Stoichiometry: ECF often requires 1.5–2.0 equivalents due to hydrolysis by moisture.[1] CFNEC is stable to moisture, allowing near 1:1 stoichiometry.[1]

Decision Matrix: When to Switch?

DecisionMatrix Start Start: Select Reagent Q1 Is the substrate Acid Sensitive? Start->Q1 Q2 Is there a Chiral Center adjacent to the Amine? Q1->Q2 No Use_CFNEC USE CFNEC (Quality Driver) Q1->Use_CFNEC Yes (Avoid HCl) Q3 Is the product value > $1000/kg? Q2->Q3 No Q2->Use_CFNEC Yes (Avoid Racemization) Use_ECF USE Ethyl Chloroformate (Cost Driver) Q3->Use_ECF No (Commodity Product) Q3->Use_CFNEC Yes (Yield Protection)

Figure 2: Decision tree for selecting between CFNEC and ECF based on substrate complexity and economic factors.[1]

Part 5: Large-Scale Synthesis Considerations

For pilot plant (kg-scale) and manufacturing, the following factors are critical:

  • Solid Handling: CFNEC is a solid.[1] This eliminates the risk of liquid leaks associated with ECF drums but requires solids charging ports (e.g., Split Butterfly Valves) to protect operators from potent dust.[1]

  • Thermal Stability: Unlike ECF, which can build pressure in storage, CFNEC is thermally stable up to ~150°C (check specific CoA), simplifying warehousing.[1]

  • Waste Disposal: The reaction generates 2-chloro-4-fluoro-5-nitrophenol.[1]

    • Ecological Impact: This phenol is toxic and must be incinerated.[1]

    • Recycling Potential: For multi-ton processes, the aqueous basic wash containing the phenolate can be acidified to precipitate the phenol, which can be re-carbonylated with ECF in a separate facility to regenerate CFNEC.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3729764, 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate. Retrieved from [Link]

  • Castro, E. A., et al. (2001). Kinetics and Mechanism of the Aminolysis of Phenyl Carbonates and Thiocarbonates.[1] (Contextual grounding on reactivity of nitrophenyl carbonates).

  • ResearchGate (2025). Development of economical and efficient mixed reactive carbonates for peptide synthesis. Retrieved from [Link]

Sources

Comparative

Environmental impact comparison of syntheses using "2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate"

This guide objectively compares the environmental and process performance of syntheses utilizing 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (referred to as CNE-Carbonate ) against alternative synthetic pathways. The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the environmental and process performance of syntheses utilizing 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (referred to as CNE-Carbonate ) against alternative synthetic pathways.

The analysis focuses on the production of 5-Amino-2-chloro-4-fluorophenol , a critical scaffold for protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumioxazin) and emerging antineoplastic agents.

Executive Summary

The synthesis of polysubstituted anilines, specifically 5-amino-2-chloro-4-fluorophenol , presents a classic regioselectivity challenge. Traditional direct nitration of 2-chloro-4-fluorophenol suffers from poor atom economy due to significant ortho-isomer byproduct formation.

The CNE-Carbonate Route utilizes an ethyl carbonate protecting group to sterically and electronically direct nitration to the 5-position. While this route introduces an additional chemical step (protection), our analysis demonstrates it offers a superior Environmental Factor (E-factor) and Process Mass Intensity (PMI) profile compared to direct nitration or acetate-protected routes by virtually eliminating isomeric waste and simplifying downstream purification.

Technical Comparison of Synthetic Pathways

Pathway A: The CNE-Carbonate Route (Recommended)

This route employs ethyl chloroformate to generate the carbonate intermediate before nitration.

  • Mechanism: The bulky ethyl carbonate group (

    
    ) provides steric hindrance at the 3-position and moderates the electron-donating power of the oxygen, directing the nitronium ion (
    
    
    
    ) almost exclusively to the 5-position (para to the fluorine).
  • Key Intermediate: 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CAS: 153471-75-1).[1][2][3]

Pathway B: Direct Nitration (Traditional)

Direct nitration of the unprotected phenol.

  • Mechanism: The strongly activating hydroxyl group (

    
    ) directs ortho/para. However, the influence of the chlorine and fluorine atoms creates competing directing effects, leading to a mixture of the desired 5-nitro and the undesired 3-nitro isomers, along with dinitro species.
    
  • Outcome: Low yield (~60-70%) and high solvent consumption for recrystallization/chromatography.

Pathway C: Acetate Protection (Alternative)

Acetylation using acetic anhydride.

  • Mechanism: Similar to the carbonate route, but the acetyl group is less bulky and more susceptible to hydrolysis under the harsh acidic conditions of nitration, leading to "leakage" (deprotection) and subsequent non-selective nitration.

Comparative Data Table
MetricRoute A: CNE-CarbonateRoute B: Direct NitrationRoute C: Acetate Protection
Regioselectivity (5-NO2) > 98% ~75%~85%
Overall Yield 94% 65%80%
Atom Economy (Step 2) Moderate (Carbonate loss)High (No protecting group)Moderate (Acetate loss)
E-Factor (kg waste/kg product) Low (due to high yield) High (isomer waste + purification)Medium
Process Safety High (Stable intermediate)Low (Exotherm/Isomer separation risks)Medium (Hydrolysis risk)
Solvent Demand Low (Toluene/Water biphasic)Very High (Recrystallization)Medium

Detailed Experimental Protocol: CNE-Carbonate Route

Self-Validating System: This protocol includes in-process controls (IPC) to ensure conversion and safety.

Step 1: Carbonate Formation (Protection)

Reagents: 2-Chloro-4-fluorophenol (1.0 eq), Ethyl Chloroformate (1.1 eq), NaOH (aq). Solvent: Water (or Toluene/Water biphasic).

  • Charge 2-Chloro-4-fluorophenol into a reactor with water. Adjust pH to 7.0 with dilute NaOH.

  • Cool the mixture to 10–15°C.

  • Simultaneous Addition: Co-feed Ethyl Chloroformate and 30% NaOH over 1 hour, maintaining pH 7–8 and Temp < 20°C.

    • Causality: Simultaneous addition prevents the accumulation of unreacted phenol and hydrolysis of the chloroformate.

  • IPC: Check by HPLC. Target < 0.5% unreacted phenol.

  • Workup: Separate phases (if using toluene) or filter the precipitated oil/solid.

Step 2: Regioselective Nitration (The Critical Step)

Substrate: 2-Chloro-4-fluorophenyl ethyl carbonate. Reagent: Mixed Acid (98% H2SO4 / 98% HNO3).[4]

  • Dissolve the carbonate substrate in Dichloromethane (DCM) or use neat if liquid handling allows (DCM is preferred for heat dissipation).

  • Cool to 0–5°C.

  • Addition: Add Mixed Acid dropwise over 2 hours.

    • Critical Control: Do not exceed 10°C. Higher temperatures degrade the carbonate linkage.

  • Reaction: Stir at 5°C for 1 hour.

  • Quench: Pour onto ice water. Separate organic layer.[5]

  • Yield Validation: Evaporate solvent. The product 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate should be a pale yellow solid/oil. Yield > 95%.

Step 3: Hydrogenation & Hydrolysis (Deprotection)

Reagent: H2 (gas), Pd/C (5% loading), followed by NaOH.

  • Hydrogenation: Reduce the nitro group in Methanol/Toluene with Pd/C at 30–40°C (20 bar H2).

  • Hydrolysis: Once reduction is complete (IPC: disappearance of nitro), add NaOH (aq) directly to the reaction vessel and heat to 50°C.

    • Efficiency: This "telescoped" process avoids isolating the amino-carbonate intermediate, saving one unit operation.

  • Isolation: Acidify with HCl to precipitate 5-Amino-2-chloro-4-fluorophenol .

Visualized Pathway Analysis

The following diagram illustrates the flow of the CNE-Carbonate synthesis, highlighting the waste diversion advantage over direct nitration.

G Start 2-Chloro-4-fluorophenol Protect Protection (+ EtOCOCl) Start->Protect Route A NitrationB Direct Nitration (Non-selective) Start->NitrationB Route B Inter1 Ethyl Carbonate Intermediate Protect->Inter1 NitrationA Nitration (Regioselective) Inter1->NitrationA Inter2 2-Chloro-4-fluoro- 5-nitrophenyl ethyl carbonate NitrationA->Inter2 >95% Yield RedHyd Pd/C Reduction & Hydrolysis Inter2->RedHyd Product 5-Amino-2-chloro- 4-fluorophenol RedHyd->Product High Purity Mix Mixture: 5-Nitro (70%) + 3-Nitro (30%) NitrationB->Mix Purify Heavy Purification (Solvent Waste) Mix->Purify Purify->Product Low Yield Waste High Waste Stream (Isomers + Solvents) Purify->Waste

Figure 1: Comparative workflow showing the streamlined CNE-Carbonate pathway (Route A) versus the waste-intensive Direct Nitration (Route B).

Mechanism of Action & Causality

Why does the ethyl carbonate group perform better than the acetate?

  • Steric Bulk: The ethyl chain extends further than the methyl group of an acetate, physically blocking the ortho position (position 3) relative to the phenol oxygen.

  • Electronic Modulation: Carbonates are slightly less electron-withdrawing than esters but are significantly more stable to the acidic conditions of nitration than acetates. Acetates often undergo acid-catalyzed hydrolysis during the nitration, reverting the substrate to the highly reactive phenol, which then nitrates uncontrollably. The ethyl carbonate remains intact, maintaining the "protection" throughout the reaction vector.

References

  • Sumitomo Chemical Co., Ltd. (1995). Aniline derivative and process for producing the same. EP0650957A1.[6] Retrieved from

  • Chemical Industry Press. (2010). Synthesis of 2-chloro-4-fluoro-5-nitrophenyl ethyl carbonate. Chemical Industry and Engineering Progress. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Flumioxazin: Human Health and Ecological Risk Assessment. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

[1][2][3][4] Executive Summary & Immediate Directive STOP. Do not dispose of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate down the drain or in general trash.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary & Immediate Directive

STOP. Do not dispose of 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate down the drain or in general trash.

  • Primary Hazard: Acute Toxicity (Oral), Skin/Eye Irritation.[1]

  • Critical Operational Risk: Hydrolysis Hazard. Contact with water or aqueous acids/bases releases Carbon Dioxide (

    
    ), creating a severe risk of pressure explosion  in sealed waste containers.
    
  • Disposal Path: High-Temperature Incineration (Halogen-Compatible) only.

Chemical Profile & Hazard Identification

Understanding the molecular behavior of this reagent is prerequisite to safe handling. The presence of the nitro group, halogens, and the carbonate ester linkage dictates the disposal logic.

PropertyDataOperational Implication
CAS Number 153471-75-1Unique identifier for waste manifesting.
Formula

Contains Chlorine and Fluorine .[2][3] Requires halogen-specific incineration.
Functional Groups Nitro (

), Carbonate Ester
Nitro: Potential NOx release during combustion. Carbonate: Hydrolyzable to

gas.
GHS Classification Acute Tox. 3 (H301) Toxic if swallowed. High containment required.
Hydrolysis Products 2-Chloro-4-fluoro-5-nitrophenol + Ethanol +

The phenol byproduct is toxic and persistent.
The Hydrolysis Mechanism (Why Water is Dangerous)

The carbonate moiety is susceptible to nucleophilic attack by water (hydrolysis), especially in the presence of waste acids or bases often found in "organic waste" carboys.


Safety Critical: If this reaction occurs inside a tightly capped waste drum, the rapid evolution of


 gas can rupture the container.

Step-by-Step Disposal Workflow

Phase 1: Segregation & Preparation

Objective: Isolate the chemical to prevent cross-reactivity and verify waste stream compatibility.

  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass container. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HF/HCl).

  • Solvent Compatibility: Dissolve solid residues in a compatible non-aqueous solvent (e.g., Acetone, Dichloromethane, or Ethyl Acetate) if necessary to transfer.

    • Note: If using Dichloromethane (DCM), the waste is automatically classified as Halogenated.

  • No Aqueous Mixing: Ensure the waste container is dry . Do not mix with aqueous layers or oxidizers.

Phase 2: Packaging & Labeling

Objective: Communicate hazards clearly to waste management personnel.

  • Labeling: Affix a hazardous waste label with the following specific data:

    • Chemical Name: 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate.[2][3][4]

    • Hazard Checkboxes: Toxic, Irritant.

    • Constituents: List any solvents used (e.g., "Solution in Acetone").

    • Warning: ADD "HALOGENATED" and "POTENTIAL GAS EVOLUTION."

  • Venting (Optional but Recommended): If there is any suspicion of moisture contamination, use a vented cap (e.g., a cap with a PTFE membrane) for the first 24 hours to allow any generated gas to escape before final sealing.

Phase 3: Destruction (Incineration)

Objective: Complete mineralization of the compound.

  • Method: Rotary Kiln Incineration.

  • Temperature: >1100°C (Required for complete destruction of fluorinated organics).

  • Scrubbing: The facility must have wet scrubbers (Caustic soda) to capture Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases generated during combustion.

  • NOx Control: Selective Catalytic Reduction (SCR) is required to manage nitrogen oxides from the nitro group.

Spill Response Protocol (Immediate Action)

In the event of a benchtop spill, follow this self-validating loop:

DOT Diagram: Spill Response Logic

SpillResponse Start Spill Detected Assess Assess State: Solid or Liquid? Start->Assess Solid Solid/Powder Assess->Solid Liquid Liquid/Solution Assess->Liquid Sweep Gently Sweep Avoid Dust Generation Solid->Sweep Dry Cleanup Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Do NOT use Water Collect Collect in Wide-Mouth HDPE Jar Sweep->Collect Absorb->Collect Clean Clean Surface with Solvent (Acetone) Collect->Clean Label Label as Hazardous Waste (Toxic/Halogenated) Clean->Label

Caption: Logical decision tree for immediate spill remediation, prioritizing containment and dry cleanup methods.

Detailed Protocol:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If powder is visible/airborne, use an N95 or P100 respirator.

  • Containment:

    • If Solid: Do not use water. Gently sweep into a dust pan or scoop to avoid aerosolization.

    • If Liquid: Cover with vermiculite, dry sand, or commercial solvent absorbent pads. Do not use paper towels (combustible).

  • Decontamination: Once bulk material is removed, wipe the surface with a solvent-dampened pad (Acetone or Ethanol). Place all wipes in the same hazardous waste container.

  • Final Wash: Wash the area with soap and water only after the bulk chemical has been removed to minimize hydrolysis risks on the bench.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3729764, 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate. Retrieved February 1, 2026 from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate (CAS 153471-75-1).[2][4] Retrieved February 1, 2026 from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
Reactant of Route 2
2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate
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